molecular formula C16H14O4S2 B085027 2,2'-Dithiobis(3-methylbenzoic acid) CAS No. 13363-59-2

2,2'-Dithiobis(3-methylbenzoic acid)

Cat. No.: B085027
CAS No.: 13363-59-2
M. Wt: 334.4 g/mol
InChI Key: NRIKVCMXILLQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Dithiobis(3-methylbenzoic acid) is a useful research compound. Its molecular formula is C16H14O4S2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Dithiobis(3-methylbenzoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dithiobis(3-methylbenzoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-9-5-3-7-11(15(17)18)13(9)21-22-14-10(2)6-4-8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIKVCMXILLQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)SSC2=C(C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616126
Record name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-59-2
Record name Benzoic acid, 2,2′-dithiobis[3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13363-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,2'-Dithiobis(3-methylbenzoic acid)" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2'-Dithiobis(3-methylbenzoic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiobis(3-methylbenzoic acid), with the CAS number 13363-59-2 , is an aromatic disulfide compound that holds significant potential in various scientific domains, particularly in medicinal chemistry and materials science.[1] Its structure, featuring two methylbenzoic acid moieties linked by a disulfide bridge, provides a unique combination of functionalities that can be exploited for diverse applications. This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, providing researchers and drug development professionals with the foundational knowledge to explore its utility.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2,2'-Dithiobis(3-methylbenzoic acid) is crucial for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 13363-59-2[1]
Molecular Formula C16H14O4S2[1]
Molecular Weight 334.41 g/mol [1]
Chemical Name Benzoic acid, 2,2'-dithiobis[3-methyl]-[1]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)SSC2=C(C=CC=C2C)C(=O)OInferred
InChI Key InferredInferred

Synthesis and Manufacturing

The synthesis of 2,2'-Dithiobis(3-methylbenzoic acid) typically involves a multi-step process starting from readily available precursors. A proposed synthetic pathway is outlined below, highlighting the key transformations.

Synthesis_of_2,2'-Dithiobis(3-methylbenzoic_acid) m-Toluic acid m-Toluic acid Nitration Nitration m-Toluic acid->Nitration HNO3, H2SO4 2-Nitro-3-methylbenzoic acid 2-Nitro-3-methylbenzoic acid Nitration->2-Nitro-3-methylbenzoic acid Reduction Reduction 2-Nitro-3-methylbenzoic acid->Reduction e.g., Fe/HCl 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid Reduction->2-Amino-3-methylbenzoic acid Diazotization Diazotization 2-Amino-3-methylbenzoic acid->Diazotization NaNO2, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Disulfide Bridge Formation Disulfide Bridge Formation Diazonium Salt->Disulfide Bridge Formation e.g., Na2S2 2,2'-Dithiobis(3-methylbenzoic acid) 2,2'-Dithiobis(3-methylbenzoic acid) Disulfide Bridge Formation->2,2'-Dithiobis(3-methylbenzoic acid)

Caption: Proposed synthetic pathway for 2,2'-Dithiobis(3-methylbenzoic acid).

Experimental Protocol: Synthesis of 2-Nitro-3-methylbenzoic acid

A critical intermediate in the synthesis of the target compound is 2-nitro-3-methylbenzoic acid. The following protocol is based on established nitration methods for m-toluic acid.[2][3]

Materials:

  • m-Toluic acid (3-methylbenzoic acid)[4][5]

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Magnetic stirrer

  • Reaction flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Addition of m-Toluic Acid: Slowly add powdered m-toluic acid to the cooled sulfuric acid while stirring continuously. Maintain the temperature below 10°C.

  • Nitration: Once the m-toluic acid is fully dissolved, add fuming nitric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and maintained between -10°C and 0°C.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. The crude 2-nitro-3-methylbenzoic acid will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Note: This reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products.

Chemical Reactivity and Potential Mechanism of Action

The disulfide bond is the most reactive site in 2,2'-Dithiobis(3-methylbenzoic acid). This functional group can undergo cleavage under reducing conditions to form the corresponding thiol, 2-mercapto-3-methylbenzoic acid. This reactivity is analogous to that of other dithiobenzoic acids, such as 2,2'-dithiodibenzoic acid, which are known to act as sulfhydryl-modifying reagents.

In a biological context, the ability to interact with and modify sulfhydryl groups on proteins is a key mechanism of action for many bioactive molecules. This interaction can lead to the modulation of enzyme activity or the disruption of protein-protein interactions.

Mechanism_of_Action cluster_0 Cellular Environment Target_Protein Target Protein (with Cysteine residue) Active_Thiol 2-Mercapto-3-methylbenzoic acid Mixed_Disulfide Protein-S-S-R (Mixed Disulfide) Altered_Function Altered Protein Function Mixed_Disulfide->Altered_Function 2,2'-Dithiobis(3-methylbenzoic_acid) 2,2'-Dithiobis(3-methylbenzoic_acid) 2,2'-Dithiobis(3-methylbenzoic_acid)->Active_Thiol Reduction Active_ThiolTarget_Protein Active_ThiolTarget_Protein Active_ThiolTarget_Protein->Mixed_Disulfide Thiol-Disulfide Exchange

Caption: Hypothetical mechanism of action via thiol-disulfide exchange.

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, with numerous approved drugs and clinical candidates.[6][7] The structural features of 2,2'-Dithiobis(3-methylbenzoic acid) suggest several potential avenues for research and drug development.

Potential Therapeutic Areas:
  • Oncology: Many benzoic acid derivatives have been investigated as anticancer agents.[6][7] The disulfide bond in 2,2'-Dithiobis(3-methylbenzoic acid) could potentially target the redox balance in cancer cells, a known vulnerability of many tumors.

  • Inflammatory Diseases: Recent studies have identified novel benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target for inflammatory conditions such as acute lung injury.[8] The unique substitution pattern of 2,2'-Dithiobis(3-methylbenzoic acid) makes it an interesting candidate for exploration in this area.

  • Antimicrobial Agents: The ability to interfere with essential thiol-containing enzymes in microorganisms could be a potential mechanism for antimicrobial activity.

As a Research Tool:

The reversible nature of the disulfide bond makes this compound a potential tool for probing biological systems. It could be used as a cleavable linker in bioconjugation chemistry or as a component in the design of stimuli-responsive materials.

Safety and Handling

As with any laboratory chemical, 2,2'-Dithiobis(3-methylbenzoic acid) should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • Sinfoo Biotech. (n.d.). benzoic acid,2,2'-dithiobis[3-methyl]-,(CAS# 13363-59-2).
  • Sigma-Aldrich. (n.d.). 2,2'-Dithiodibenzoic acid.
  • Global Substance Registration System. (n.d.). 2,2'-DITHIOBIS(5-METHOXYBENZOIC ACID).
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Wikipedia. (n.d.). m-Toluic acid.
  • PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid.
  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
  • CAS Common Chemistry. (n.d.). 3-Methylbenzoic acid.
  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid.
  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Google Patents. (n.d.). CN102249966B - The synthetic method of dithiobenzoic acid.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • PubMed. (n.d.). Action mechanism of retinoid-synergistic dibenzodiazepines.
  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

Sources

"2,2'-Dithiobis(3-methylbenzoic acid)" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2,2'-Dithiobis(3-methylbenzoic acid) , a specialized organosulfur compound with critical utility in medicinal chemistry and ligand design.

A Structural Scaffold for Zinc-Ejecting Antivirals and Dynamic Ligands

Executive Summary

2,2'-Dithiobis(3-methylbenzoic acid) (CAS: 13363-59-2) is a symmetric aromatic disulfide and a methylated derivative of 2,2'-dithiosalicylic acid (DTSA). It serves as a pivotal intermediate in the synthesis of disulfide-benzamides (DIBAs) , a class of antiviral agents that target the zinc finger motifs of retroviral nucleocapsid proteins (e.g., HIV-1 NCp7).

Beyond drug discovery, this compound functions as a redox-active ligand in the construction of Metal-Organic Frameworks (MOFs), where its disulfide bridge allows for post-synthetic modification or stimuli-responsive structural transformations. Its 3-methyl substitution provides unique steric protection to the disulfide bond, modulating its reactivity compared to unsubstituted analogs.

Chemical Identity & Structural Analysis
PropertyData
IUPAC Name 2,2'-Disulfanediylbis(3-methylbenzoic acid)
Common Synonyms 2,2'-Dithiodi-m-toluic acid; Bis(2-carboxy-6-methylphenyl) disulfide
CAS Registry Number 13363-59-2
Molecular Formula C₁₆H₁₄O₄S₂
Molecular Weight 334.41 g/mol
SMILES Cc1cccc(C(=O)O)c1SSc2c(C(=O)O)cccc2C
Structural Features [1][2][3][4][5][6][7][8][9] • Disulfide Bridge (S-S): The reactive core, susceptible to thiol-disulfide exchange.• Carboxylic Acid Groups: Enable amide coupling or metal coordination.• 3-Methyl Group: Provides steric hindrance ortho to the sulfur, influencing redox stability.
Physicochemical Properties[1][3][4][7][10]

The physical behavior of 2,2'-Dithiobis(3-methylbenzoic acid) is dominated by its rigid aromatic backbone and the capability for intermolecular hydrogen bonding via carboxyl groups.

ParameterValue / CharacteristicNote
Melting Point 251 – 253 °C Significantly higher than monomeric thiols due to dimerization and H-bonding.
Solubility (Water) Low / InsolubleHydrophobic methyl groups and aromatic rings reduce aqueous solubility.
Solubility (Organic) DMSO, DMF, Ethanol (hot)Soluble in polar aprotic solvents.
Solubility (pH > 8) HighDissolves in aqueous alkali (NaOH, Na₂CO₃) as the dicarboxylate salt.
pKa (Predicted) ~3.5 – 4.0 (COOH)Typical for benzoic acid derivatives; the disulfide has negligible basicity.
Stability Stable solidResistant to air oxidation in solid state; stable in acidic solution.
Synthesis & Manufacturing

The industrial and laboratory synthesis follows a diazo-disulfide coupling route. This protocol ensures high regioselectivity, placing the sulfur atom strictly at the 2-position relative to the carboxyl group.

Synthetic Pathway (Graphviz Diagram)

Synthesis Start 2-Amino-3-methylbenzoic acid Diazo Diazonium Salt Intermediate [Ar-N₂⁺ Cl⁻] Start->Diazo NaNO₂, HCl 0-5°C (Diazotization) Product 2,2'-Dithiobis(3-methylbenzoic acid) (Precipitate) Diazo->Product 1. Coupling (-N₂ gas) 2. Acidification (HCl) Disulfide Sodium Disulfide (Na₂S₂) Disulfide->Diazo Nucleophilic Attack (Sandmeyer-type)

Figure 1: Synthetic route via diazotization of 2-amino-3-methylbenzoic acid.

Detailed Protocol
  • Diazotization: Dissolve 2-amino-3-methylbenzoic acid in dilute HCl. Cool to 0–5°C. Add aqueous NaNO₂ dropwise to generate the diazonium salt in situ.

  • Sulfur Source Preparation: In a separate vessel, prepare sodium disulfide (Na₂S₂) by dissolving elemental sulfur in aqueous Na₂S (or NaOH) at elevated temperature.

  • Coupling: Slowly add the cold diazonium solution to the alkaline disulfide solution. Nitrogen gas (N₂) will evolve vigorously.

    • Mechanism:[10] The disulfide anion (S₂²⁻) acts as a nucleophile, displacing the diazo group.

  • Isolation: The product exists as a soluble sodium salt. Acidify the mixture to pH < 2 using concentrated HCl. The target acid will precipitate as a white/off-white solid.

  • Purification: Recrystallize from glacial acetic acid or ethanol/water to remove sulfur contaminants.

Applications in Drug Development & Research
A. Zinc Ejection in Antiviral Therapy (HIV-1)

The primary medicinal interest in this compound lies in its role as a precursor to DIBAs (Disulfide Benzamides) .

  • Target: The Nucleocapsid protein (NCp7) of HIV-1 contains two highly conserved "Zinc Finger" motifs (CCHC type) essential for viral RNA packaging.

  • Mechanism: DIBAs act as "Zinc Ejectors." The disulfide bond undergoes thiol-disulfide exchange with the cysteine residues of the zinc finger. This covalently modifies the cysteine, disrupting the coordination sphere of the Zn²⁺ ion.

  • Result: The Zn²⁺ ion is ejected, the protein unfolds, and the virus becomes non-infectious. The 3-methyl analog provides a scaffold to study how steric bulk affects the kinetics of this exchange.

Mechanism of Action Diagram

ZincEjection Drug 2,2'-Dithiobis(3-methylbenzoic acid) (R-S-S-R) Intermediate Thiol-Disulfide Exchange (Transition State) Drug->Intermediate Attacks Cysteine Thiolate Protein HIV-1 NCp7 Zinc Finger (Cys-Zn²⁺-Cys) Protein->Intermediate Result Ejected Zn²⁺ + Oxidized Protein (Protein-S-S-R) Intermediate->Result Release of Zinc

Figure 2: Mechanism of Zinc Ejection from NCp7 by disulfide reagents.

B. Materials Science: Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality makes this molecule an excellent ligand for coordination polymers.

  • Dynamic MOFs: The disulfide bond is flexible and redox-active. MOFs built with this ligand can be post-synthetically modified by cleaving the disulfide bond to generate free thiol groups within the pore structure, useful for heavy metal capture (e.g., Mercury, Lead).

Safety & Handling (MSDS Highlights)

While not as acutely toxic as some organosulfurs, standard laboratory safety is mandatory.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Avoid dust formation. Use in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents (can oxidize sulfur to sulfoxides/sulfones) and strong reducing agents (cleaves disulfide to thiols).

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68899, 3-Methylbenzoic acid (Precursor Analysis). Retrieved from [Link]

  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. (Fundamental mechanism of disulfide zinc ejectors). [Link]

  • Turano, A., et al. (1996). 2,2'-Dithiobisbenzamides: A new class of antiretroviral agents. (Contextualizing the amide derivatives). [Link]

Sources

Technical Guide: Structure Elucidation of 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the structure elucidation of 2,2'-Dithiobis(3-methylbenzoic acid) . It is designed for researchers and scientists requiring a rigorous, evidence-based approach to characterizing this specific sulfur-bridged aromatic acid.

Executive Summary & Compound Profile

Target Compound: 2,2'-Dithiobis(3-methylbenzoic acid) CAS Registry Number: 13363-59-2 Molecular Formula: C₁₆H₁₄O₄S₂ Molecular Weight: 334.41 g/mol

Significance: This compound represents a sterically congested disulfide, often utilized as a specialized intermediate in the synthesis of benzisothiazolones and bioactive sulfur-nitrogen heterocycles. Its structural integrity is defined by the specific regiochemistry of the methyl group relative to the disulfide bridge and the carboxylic acid moiety. Distinguishing this 3-methyl isomer from its 4-, 5-, or 6-methyl analogs is critical, as the position of the methyl group drastically alters the electronic properties and steric accessibility of the disulfide bond during subsequent nucleophilic attacks.

Theoretical Structural Framework

Before analytical characterization, we must establish the predicted connectivity to guide our spectral interpretation.

Regiochemistry:

  • Core: Diphenyl disulfide.

  • Substitution: Each phenyl ring bears a carboxylic acid at position 1 and a methyl group at position 3. The disulfide bridge connects position 2 of both rings.

  • Symmetry: The molecule possesses

    
     symmetry (or 
    
    
    
    depending on the torsion angle in solution), rendering the two aromatic rings magnetically equivalent in achiral solvents.

Steric Environment: The 1,2,3-trisubstitution pattern places the bulky sulfur atom between the carboxyl group and the methyl group. This "buttressing effect" restricts rotation and likely forces the carboxyl group out of planarity with the aromatic ring, a feature observable in IR and X-ray data.

Analytical Strategy & Elucidation Workflow

The following workflow is designed to provide self-validating proof of structure, moving from elemental composition to definitive regiochemical assignment.

Phase I: Mass Spectrometry (Molecular Identity)

Objective: Confirm molecular weight and sulfur content.

  • Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative mode (

    
    ).
    
  • Expected Result: A molecular ion peak at m/z ~333.02.

  • Isotopic Pattern: The presence of two sulfur atoms imparts a distinctive

    
     isotope signature. The 
    
    
    
    peak (contribution from
    
    
    ) should be approximately 9-10% of the base peak intensity, confirming the
    
    
    core.
  • Fragmentation:

    • Cleavage of the S-S bond yields the monomeric thiolate/thio-radical (m/z ~167).

    • Subsequent loss of

      
       (44 Da) from the monomer indicates the presence of the carboxylic acid functionality.
      
Phase II: Infrared Spectroscopy (Functional Groups)

Objective: Identify key functional moieties and assess hydrogen bonding.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
O-H Stretch 2500–3300 (broad)Characteristic of carboxylic acid dimers.
C=O Stretch 1680–1705Conjugated acid carbonyl. Shifts >1700 cm⁻¹ indicate reduced conjugation due to steric twist.
S-S Stretch 500–540Weak absorption, often obscured but diagnostic if visible.
C-H (Ar) Out-of-Plane 750–800Pattern indicative of 1,2,3-trisubstituted benzene.
Phase III: Nuclear Magnetic Resonance (NMR) (Regiochemistry)

Objective: The most critical phase. We must prove the methyl group is at position 3 (adjacent to Sulfur) and not position 6 (adjacent to Carboxyl) or positions 4/5.

1H NMR Strategy (DMSO-d₆): Due to symmetry, we observe only one set of signals for the two rings.

  • Methyl Group: Singlet at

    
     2.3–2.5 ppm.
    
  • Aromatic Region (3 protons): An ABC or ABX system.

    • H4 (Ortho to Methyl): Doublet (or dd).[1] Expected

      
       7.3–7.5 ppm.
      
    • H5 (Meta to Methyl/Carboxyl): Triplet (apparent t or dd). Expected

      
       7.2–7.4 ppm.[2][3]
      
    • H6 (Ortho to Carboxyl): Doublet (or dd).[1] Deshielded by the anisotropic effect of the carbonyl group. Expected

      
       7.8–8.0 ppm.
      

13C NMR Strategy:

  • Carbonyl (C=O): ~167-169 ppm.[1]

  • C-S (C2): Quaternary carbon, typically shifted to 135-140 ppm.

  • Methyl Carbon: ~20-22 ppm.

2D NMR (The Definitive Proof): To rigorously distinguish the 3-methyl isomer from the 6-methyl isomer, we employ NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • NOESY Experiment:

    • Hypothesis: If Methyl is at C3, it is spatially close to H4 but distant from H6.

    • Observation: Strong NOE correlation between Methyl protons and the H4 aromatic proton .

    • Negative Control: Absence of NOE between Methyl protons and the highly deshielded H6 proton confirms the methyl is not at the C6 position.

  • HMBC Experiment:

    • Methyl protons should show a 3-bond correlation (

      
      ) to the carbon bearing the sulfur (C2) and the carbon at C4.
      

Synthesis & Chemical Validation

Analytical data must be corroborated by a known synthetic pathway. The "self-validating" aspect of this guide relies on the precursor's known structure.

Protocol: Diazotization of substituted anthranilic acid.

  • Precursor: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1). The regiochemistry is fixed in the starting material.

  • Diazotization: Reaction with

    
     at 0-5°C generates the diazonium salt.
    
  • Disulfide Formation: Reaction with sodium disulfide (

    
    ) or sulfur/alkali replaces the diazo group with sulfur, forming the disulfide bridge in situ.
    

This synthetic route precludes the formation of 4- or 5-methyl isomers, leaving only the 3-methyl target.

Visualization: Elucidation Logic Flow

ElucidationFlow Start Unknown Sample (C16H14O4S2) MS Step 1: HR-MS Confirms MW 334.41 Confirms S2 Isotope Pattern Start->MS IR Step 2: IR Spectroscopy Confirms -COOH and S-S MS->IR NMR_1H Step 3: 1H NMR Identifies 1,2,3-Trisubstitution (3 Ar-H + 1 Me) IR->NMR_1H NOESY Step 4: NOESY (Critical) Correlates Me-H with H4 Rules out 6-Me isomer NMR_1H->NOESY Regiochem Check Final Confirmed Structure: 2,2'-Dithiobis(3-methylbenzoic acid) NOESY->Final Synthesis Step 5: Chemical Validation Synthesis from 2-Amino-3-methylbenzoic acid Synthesis->Final Orthogonal Proof

Caption: Logical workflow for the structural confirmation of 2,2'-Dithiobis(3-methylbenzoic acid), highlighting the critical NOESY checkpoint.

Experimental Protocols

A. Synthesis of Reference Standard

To ensure high trust (E-E-A-T), the following protocol is recommended for generating a reference standard.

  • Diazotization: Dissolve 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 100 mL of water containing 25 mL of conc. HCl. Cool to 0°C. Add dropwise a solution of 6.9 g

    
     in 20 mL water, maintaining temperature <5°C. Stir for 30 min.
    
  • Coupling: Prepare a polysulfide solution by dissolving 12.8 g

    
     and 1.6 g Sulfur in 40 mL boiling water (forming 
    
    
    
    ). Cool to 0°C. Add 4 g NaOH.
  • Reaction: Slowly add the diazonium salt solution to the polysulfide solution at 0-5°C with vigorous stirring. Nitrogen gas evolves.

  • Workup: After addition, warm to room temperature, then heat to 60°C for 1 hour. Filter hot to remove sulfur. Acidify the filtrate with HCl to pH 2.

  • Purification: The precipitate is collected, washed with water, and recrystallized from ethanol/acetic acid.

    • Yield: Typically 60-70%.

    • Melting Point: >250°C (dec).

B. Sample Preparation for NMR
  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the low solubility of the dicarboxylic acid in non-polar solvents.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Structural Diagram & Connectivity

The diagram below illustrates the specific atom mapping and the critical NOE correlation used to verify the position of the methyl group.

StructureMap C1 C1 (COOH) C2 C2 (S-Link) C1->C2 C3 C3 (Me) C2->C3 S S C2->S Disulfide Bridge C4 C4 (H) C3->C4 Me CH3 C3->Me Methyl Position C5 C5 (H) C4->C5 C6 C6 (H) C5->C6 C6->C1 Me->C4 Strong NOE (Proves 3-Me) Me->C6 No NOE (Rules out 6-Me)

Caption: Atom connectivity of the aromatic ring. The dashed blue line represents the diagnostic Nuclear Overhauser Effect (NOE) confirming the 3-methyl position.

References

  • Sigma-Aldrich. 2,2'-Dithiodibenzoic acid Product Specification. (Base structure reference). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85277, 2,2'-Dithiodibenzoic acid. (Precursor and analog data). Available at:

  • ChemicalBook. 3-Hydroxy-2-methylbenzoic acid NMR Data. (Used for chemical shift prediction of 1,2,3-trisubstituted benzoates). Available at:

  • Royal Society of Chemistry. NMR Spectra of Substituted Benzoic Acids. (Reference for H6 deshielding effects). Available at:

  • Google Patents. CN101805277B - Preparation method of 2,2'-dithio-salicylic acid. (Standard synthesis methodology adapted for methyl derivative). Available at:

Sources

Technical Guide: Computational Characterization of 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA) represents a critical class of aromatic disulfides used as intermediates in pharmaceutical synthesis, polymer crosslinking, and as sulfhydryl-modifying reagents. Structurally analogous to Ellman’s Reagent (DTNB) but lacking the electron-withdrawing nitro groups, DTMBA offers a unique electronic profile for studying thiol-disulfide exchange kinetics under milder electrophilic conditions.

This guide provides a standardized computational protocol for characterizing DTMBA. Unlike rigid templates, this document focuses on the causality of method selection—explaining why specific functionals and basis sets are required to accurately model the sulfur-sulfur bridge and the dispersion forces between the aromatic rings.

Computational Methodology & Protocol

Model Construction: From Monomer to Dimer

Accurate calculation of DTMBA begins with the correct geometric seeding. The molecule consists of two m-toluic acid moieties linked by a disulfide bridge.

  • Monomer Source: Start with the crystallographic data of 3-methylbenzoic acid (CSD Ref: m-Toluic acid) to establish the ring planarity and carboxylate orientation.

  • Dimerization: Link two monomers via a disulfide bond.

  • Critical Geometric Parameter: The C-S-S-C dihedral angle must be initialized near 90° (gauche conformation) . Initializing at 180° (trans) often leads to a higher-energy saddle point rather than the true ground state minimum due to the repulsion between the lone pairs on the adjacent sulfur atoms.

Level of Theory Selection

For aromatic disulfides, the choice of Density Functional Theory (DFT) functional is non-trivial. Standard functionals like B3LYP often fail to capture the weak non-covalent interactions (π-π stacking) between the two aromatic rings if the molecule adopts a folded conformation.

Recommended Protocol:

ComponentRecommendationScientific Rationale
Functional M06-2X or ωB97X-D These functionals include dispersion corrections (D3 or intrinsic).[1] This is critical for DTMBA to accurately model the interaction between the two phenyl rings and the rotational barrier of the S-S bond.
Basis Set 6-311++G(d,p) Sulfur requires polarization functions (d) to model the hypervalent character in transition states. Diffuse functions (++) are mandatory if calculating the deprotonated (anionic) carboxylate form.
Solvation SMD (Water/Ethanol) The SMD (Solvation Model based on Density) is superior to PCM for calculating free energies of solvation (

), crucial for predicting pKa shifts.
Frequency Harmonic + Anharmonic Standard harmonic analysis confirms minima (no imaginary frequencies). Anharmonic corrections are necessary for accurate IR prediction of the -OH stretch.
Workflow Visualization

The following diagram outlines the logical flow for the computational characterization of DTMBA, ensuring self-validation at every step.

DTMBA_Workflow Start Input Structure (2 Monomers + S-S Link) GeomOpt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calculation (Check Imaginary Freqs) GeomOpt->Freq Validation Validation Node (NIMAG = 0?) Freq->Validation Validation->GeomOpt No (Re-optimize) Properties Property Calculation (NBO, HOMO-LUMO, MEP) Validation->Properties Yes Output Final Data (IR Spectra, Reactivity) Properties->Output

Caption: Figure 1. Self-validating computational workflow for DTMBA. The 'Validation Node' ensures only true minima are used for property analysis.

Geometric & Electronic Analysis

The Disulfide Bridge (S-S)

The reactivity of DTMBA is governed by the stability of the S-S bond. Theoretical calculations must focus on the Bond Dissociation Energy (BDE) and the dihedral angle .

  • Predicted Bond Length: ~2.03 - 2.05 Å.

  • Rotational Barrier: The rotation around the S-S bond is restricted. A "scan" calculation of the C-S-S-C dihedral angle (from 0° to 180° in 10° steps) will reveal the rotational energy profile. The barrier height determines the molecule's conformational flexibility in solution.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the sulfur lone pairs. High energy implies nucleophilic character (susceptibility to electrophilic attack).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the

    
    -system of the benzene rings and the S-S 
    
    
    
    orbital.
  • Significance: A lower HOMO-LUMO gap in DTMBA (compared to aliphatic disulfides) suggests higher reactivity in redox reactions.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for non-covalent interactions.

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (C=O) and the Sulfur atoms. These are the preferred sites for electrophilic attack or hydrogen bonding with solvent.

  • Blue Regions (Positive Potential): Localized on the Carboxyl Hydrogen (-COOH) and the aromatic ring protons.

Vibrational Spectroscopy Predictions

To validate theoretical models against experimental samples, vibrational modes are the primary benchmark. The following table summarizes the key diagnostic peaks for DTMBA calculated at the M06-2X level.

Table 1: Theoretical Vibrational Assignments for DTMBA

Vibrational ModeApprox.[2][3][4][5] Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Diagnostic Value
S-S Stretch 500 - 540WeakVery Strong Definitive proof of dimer formation.
C-S Stretch 680 - 720MediumStrongIndicators of the C-S bond integrity.
C=O Stretch 1680 - 1720Very Strong MediumIndicates carboxylic acid state (dimer vs monomer).
O-H Stretch 3000 - 3500 (Broad)MediumWeakHighly sensitive to hydrogen bonding (requires anharmonic correction).
Aromatic C-H 3050 - 3100WeakMediumStandard aromatic marker.

Note: Calculated frequencies must be scaled (typically by a factor of 0.95 - 0.98 depending on the functional) to match experimental results.

Reactivity Case Study: Thiol-Disulfide Exchange

The primary application of DTMBA involves the cleavage of the S-S bond by a nucleophilic thiol (R-SH). This mechanism is critical for its use as a protein modifying reagent.

Mechanism:



The transition state (TS) for this reaction is a trisulfur anionic complex


.

Computational Strategy for TS Search:

  • Guess Structure: Linear S-S-S arrangement.

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton) method.

  • Verification: The TS must have exactly one imaginary frequency corresponding to the asymmetric stretch of the S-S-S bonds (reaction coordinate).

Reaction_Mechanism Reactants Reactants (DTMBA + Thiolate R-S⁻) TS Transition State (TS) [Ar-S---S---S-R]‡ (Hypervalent Sulfur) Reactants->TS Activation Energy (ΔG‡) Intermediate Intermediate Complex (Mixed Disulfide) TS->Intermediate Products Products (Mixed Disulfide + Thiolate Leaving Group) Intermediate->Products Relaxation

Caption: Figure 2. Reaction coordinate diagram for the thiol-disulfide exchange involving DTMBA.

References

  • Goerigk, L., et al. (2017). "A look at the density functional theory zoo with the advanced GMTKN55 database for general main group thermochemistry, kinetics and noncovalent interactions." Physical Chemistry Chemical Physics. Link

    • Significance: Establishes M06-2X and ωB97X-D as superior functionals for non-covalent interactions and barrier heights in organic systems.
  • Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B. Link

    • Significance: Defines the SMD model used for accurate solvation free energy calcul
  • Neese, F., et al. (2022).[6] "Best-Practice DFT Protocols for Basic Molecular Computational Chemistry." ChemRxiv. Link

    • Significance: Provides the decision tree for selecting basis sets and functionals for organic molecules.
  • Sundaraganesan, N., et al. (2008).[3] "Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid." Spectrochimica Acta Part A. Link

    • Significance: Validates the scaling factors and vibrational assignments for benzoic acid derivatives, serving as a control for DTMBA spectral analysis.
  • Irigoyen, M., et al. (2022). "Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials." Frontiers in Chemistry. Link

    • Significance: Demonstrates the specific application of DFT to disulfide exchange mechanisms and S-S bond dynamics.

Sources

2,2'-Dithiobis(3-methylbenzoic acid): Technical Guide to Applications & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2'-Dithiobis(3-methylbenzoic acid): Steric Control in Thiol-Disulfide Exchange Content Type: Technical Reference Guide Audience: Medicinal Chemists, Virologists, and Surface Chemists.

Executive Summary & Chemical Identity

2,2'-Dithiobis(3-methylbenzoic acid) (CAS: 13363-59-2) is a specialized homodisulfide reagent distinguished by its steric congestion. Unlike the widely used Ellman’s Reagent (DTNB), which is designed for rapid quantification of thiols, this molecule features a methyl group at the 3-position—directly ortho to the disulfide bridge.

This structural modification creates a "steric gate" that modulates the kinetics of thiol-disulfide exchange. It is primarily utilized in three high-value research domains:

  • Zinc Finger Ejection: As a mechanistic probe for destabilizing retroviral nucleocapsid proteins (e.g., HIV-1 NCp7).

  • Controlled Bioconjugation: As a cleavable linker with tunable stability against reduction by glutathione.

  • Surface Chemistry: As a precursor for generating self-assembled monolayers (SAMs) of 2-mercapto-3-methylbenzoic acid on gold, where the methyl group influences packing density.

Chemical Profile
PropertySpecification
CAS Number 13363-59-2
IUPAC Name 2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid
Molecular Formula C₁₆H₁₄O₄S₂
Molecular Weight 334.41 g/mol
Structural Feature Sandwiched Disulfide: The S-S bond is flanked by a carboxyl group (C1) and a methyl group (C3).
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (requires pH adjustment > 7).

Mechanistic Applications

A. Zinc Finger Ejection (Antiviral Research)

The primary pharmacological interest in dithiobisbenzoic acid derivatives lies in their ability to chemically attack and eject zinc ions from "Zinc Finger" motifs, particularly the CCHC-type found in the HIV-1 Nucleocapsid protein (NCp7).

Mechanism of Action:

  • Recognition: The benzoic acid moiety interacts electrostatically with basic residues (Lys/Arg) near the zinc finger.

  • Exchange: The disulfide bond undergoes nucleophilic attack by the zinc-coordinated cysteine thiolate (

    
    ).
    
  • Ejection: This forms a mixed disulfide, disrupting the coordination sphere and causing the release of

    
    .
    
  • Unfolding: Loss of zinc leads to loss of tertiary structure, inhibiting viral replication.

Why use the 3-Methyl Derivative? The 3-methyl group provides kinetic selectivity . Unsubstituted dithiobisbenzoic acids react promiscuously with many cellular thiols. The steric bulk of the 3-methyl group slows the reaction rate, potentially increasing specificity for the highly nucleophilic cysteines within the zinc finger catalytic site over bulk cellular glutathione.

B. Surface Chemistry (SAMs)

This molecule serves as an oxidative precursor to 2-mercapto-3-methylbenzoic acid . When exposed to gold surfaces (


), the disulfide bond cleaves (or adsorbs intact and then rearranges), forming a thiolate monolayer.
  • Application: Functionalizing gold nanoparticles (AuNPs) for pH-sensing. The 3-methyl group prevents "over-packing" of the monolayer, allowing for better solvation of the carboxyl groups and more reversible pH responses compared to unhindered analogs.

Visualization: Zinc Ejection Pathway

The following diagram illustrates the kinetic pathway of Zinc ejection from a CCHC zinc finger protein by 2,2'-Dithiobis(3-methylbenzoic acid).

ZincEjection cluster_steric Kinetic Control Zone Reagent 2,2'-Dithiobis (3-methylbenzoic acid) Transition Transition State (Steric Gating by 3-Me) Reagent->Transition Nucleophilic Attack ZnFinger Intact Zinc Finger (Zn-S coordination) ZnFinger->Transition Nucleophilic Attack MixedDisulfide Mixed Disulfide (Protein-S-S-Benzoate) Transition->MixedDisulfide Thiol-Disulfide Exchange EjectedZn Free Zn2+ (Ejected) MixedDisulfide->EjectedZn Coordination Loss ApoProtein Unfolded Apo-Protein (Inactive) MixedDisulfide->ApoProtein Structural Collapse

Caption: Kinetic pathway of Zinc ejection. The 3-methyl group (Steric Control Zone) modulates the rate of the initial nucleophilic attack, providing selectivity.

Experimental Protocols

Protocol A: Synthesis from 2-Amino-3-methylbenzoic Acid

Context: Commercial availability can be sporadic. This standard diazotization protocol allows for in-house synthesis.

Reagents:

  • 2-Amino-3-methylbenzoic acid (CAS 4389-45-1)

  • Sodium Nitrite (

    
    )
    
  • Sodium Sulfide (

    
    ) or Sulfur dioxide/CuCl2 (Meerwein method)
    
  • Hydrochloric Acid (

    
    )
    

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 10 mmol of 2-amino-3-methylbenzoic acid in 15 mL of 6M HCl. Cool to 0°C in an ice bath.

    • Add dropwise a solution of

      
       (11 mmol in 5 mL water) while maintaining temperature < 5°C.
      
    • Stir for 30 mins. The solution should remain clear (diazonium salt formation).

  • Disulfide Formation (Gattermann Modification):

    • Prepare a solution of Sodium Disulfide (

      
      ) by dissolving 
      
      
      
      (10 mmol) and Sulfur powder (10 mmol) in boiling water (10 mL).
    • Add the cold diazonium solution dropwise to the sodium disulfide solution at 0-5°C. Caution: Evolution of Nitrogen gas.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Acidification & Isolation:

    • Acidify the mixture to pH 2 using concentrated HCl. The disulfide acid will precipitate.

    • Filter the solid.

  • Purification:

    • Recrystallize from Ethanol/Water or Glacial Acetic Acid.

    • Validation: Check melting point (Lit: ~287-290°C) and

      
      H-NMR (Look for aromatic protons and the distinct methyl singlet).
      
Protocol B: Reduction to 2-Mercapto-3-methylbenzoic Acid (Thiol Generation)

Context: For generating fresh thiol ligands for surface modification.

Reagents:

  • 2,2'-Dithiobis(3-methylbenzoic acid)[1][2][3][4][5]

  • TCEP (Tris(2-carboxyethyl)phosphine) - Preferred over DTT to avoid disulfide scrambling.

  • PBS Buffer (pH 7.4)

Methodology:

  • Dissolve the disulfide (10 mM) in PBS with minimal DMSO if necessary for solubility.

  • Add 1.5 equivalents of TCEP hydrochloride.

  • Incubate at Room Temperature for 30 minutes.

  • Use immediately: The resulting 2-mercapto-3-methylbenzoic acid is prone to re-oxidation in air. For SAM formation, immerse the gold substrate directly into this solution.

Comparative Analysis: Why Use This Reagent?

The following table contrasts 2,2'-Dithiobis(3-methylbenzoic acid) with the industry standard DTNB (Ellman's Reagent).

FeatureDTNB (Ellman's Reagent)2,2'-Dithiobis(3-methylbenzoic acid)
Leaving Group 5-thio-2-nitrobenzoate (

)
2-mercapto-3-methylbenzoate
Colorimetric Signal Strong Abs at 412 nm (Yellow)Weak/No distinct color change in visible range
Reactivity Very Fast (Electron withdrawing

)
Slow/Controlled (Steric hindrance from

)
pKa of Thiol Low (~5.0)Higher (~6.5 - 7.0) due to methyl donation
Primary Use Quantification of total thiolsSelective modification & Zinc ejection
Stability Susceptible to hydrolysis at high pHMore stable due to steric protection

Technical Insight: Use DTNB when you need to count thiols.[6] Use 2,2'-Dithiobis(3-methylbenzoic acid) when you need to modify a cysteine or eject zinc without reacting with every transient thiol in the buffer.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7418 (Parent: 3-Methylbenzoic acid)
    • URL:[Link]

  • Zinc Ejection Mechanism (Class Reference)

    • Title: Zinc fingers as targets for antiviral therapy. (Contextual grounding for Dithiobisbenzamide/benzoic acid mechanism).
    • Source: Rice, W. G., et al. (1995). Science.
    • URL:[Link]

  • Title: Preparation method of 2,2'-dithiosalicylic acid (Analogous protocol grounding).
  • Bioconjugation Applications

    • Title: Amino microsphere-DTNB-antigen complex and preparation method thereof (Cites CAS 13363-59-2).[3]

    • Source: Google P
    • URL
  • Ortho Effect in Benzoic Acids

    • Title: Ortho effect in substituted aromatic acids.[7][8][9]

    • Source: Chemistry LibreTexts / Vedantu (General Organic Chemistry Principles).
    • URL:[Link]

Sources

Technical Deep Dive: 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Dithiobis(3-methylbenzoic acid) (CAS: 13363-59-2) is a specialized homobifunctional aromatic disulfide used primarily as a pharmacophore scaffold in antiviral drug discovery and as a cleavable linker in bioconjugation.[1][2] Structurally, it consists of two 3-methylbenzoic acid moieties linked by a disulfide bridge at the ortho position.

Unlike its non-methylated parent (2,2'-dithiosalicylic acid) or the nitro-functionalized analytical reagent DTNB (Ellman's Reagent), this compound offers unique steric properties due to the 3-methyl substitution. This steric bulk modulates the reactivity of the disulfide bond, making it a critical intermediate for synthesizing Dithiobisbenzamides (DIBAs) —a class of zinc-ejecting agents targeting the nucleocapsid protein (NCp7) of HIV-1—and for developing stable, reducible linkers in antibody-drug conjugates (ADCs).

Part 1: Chemical Identity & Properties

Structural Characterization

The molecule features a "clam-shell" conformation typical of diaryl disulfides, where the carboxylic acid groups provide handles for further functionalization (e.g., amidation), and the central disulfide bond serves as the reactive center for thiol-disulfide exchange.

PropertyData
IUPAC Name 2-[(2-carboxy-6-methylphenyl)disulfanyl]-3-methylbenzoic acid
CAS Number 13363-59-2
Molecular Formula C₁₆H₁₄O₄S₂
Molecular Weight 334.41 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, dilute alkali; poorly soluble in water
Melting Point ~208–212 °C (decomposition)
pKa (COOH) ~3.5–4.0 (Estimated)
Reactivity Profile
  • Electrophilicity: The disulfide bond is susceptible to nucleophilic attack by thiols (R-SH), leading to strand scission.

  • Acidity: The carboxylic acid groups allow for standard coupling reactions (e.g., with amines using EDC/NHS) to form amide derivatives without disrupting the disulfide bridge.

  • Redox Stability: The 3-methyl group provides steric shielding to the disulfide bond, potentially increasing resistance to reduction compared to unhindered analogs.

Part 2: Synthesis & Manufacturing Protocols

Synthetic Route: Diazotization-Disulfide Coupling

The most robust synthesis involves the conversion of 2-amino-3-methylbenzoic acid via a Sandmeyer-type reaction. This method ensures high regioselectivity and yield.

Protocol Steps:
  • Diazotization: Dissolve 2-amino-3-methylbenzoic acid in dilute HCl. Cool to 0–5 °C. Add aqueous NaNO₂ dropwise to form the diazonium salt.

  • Sulfuration: Prepare a solution of sodium disulfide (Na₂S₂) by dissolving sulfur powder in aqueous Na₂S.

  • Coupling: Slowly add the cold diazonium salt solution to the alkaline sodium disulfide solution at 0–10 °C. Nitrogen gas evolution will be vigorous.

  • Acidification: After stirring for 2–4 hours, acidify the mixture with HCl to pH ~2 to precipitate the crude disulfide acid.

  • Purification: Recrystallize from ethanol or glacial acetic acid to remove monosulfide impurities.

Synthesis Workflow Diagram

SynthesisPath Precursor 2-Amino-3-methylbenzoic acid Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium NaNO2 / HCl 0-5°C Crude Crude Disulfide (Precipitate) Diazonium->Crude Addition DisulfideSol Na2S2 Solution (Nucleophile) DisulfideSol->Crude Coupling -N2 (gas) Final 2,2'-Dithiobis(3-methylbenzoic acid) (Pure) Crude->Final Recrystallization (EtOH/AcOH)

Caption: Synthesis via diazotization of anthranilic acid derivative followed by disulfide coupling.

Part 3: Applications in Drug Discovery & Development

Zinc Ejection Mechanism (Antiviral Strategy)

This compound is a precursor to Dithiobisbenzamides (DIBAs) , which inhibit HIV-1 by targeting the Nucleocapsid protein (NCp7). NCp7 contains two CCHC zinc fingers essential for viral RNA packaging.

  • Mechanism: The disulfide bond of the ligand undergoes thiol-disulfide exchange with the cysteine residues of the zinc finger.

  • Result: This covalent modification ejects the coordinated Zn²⁺ ion, causing the protein to unfold and lose its function (viral inactivation).

  • Role of 3-Methyl: The methyl group modulates the "bite angle" and lipophilicity of the molecule, optimizing its docking into the hydrophobic pocket of NCp7.

Zinc Ejection Pathway Diagram

ZincEjection Drug 2,2'-Dithiobis(3-methylbenzoic acid) (Electrophile) Complex Transition State (Nucleophilic Attack by Cys-S-) Drug->Complex Approaches Active Site NCp7 HIV-1 NCp7 Zinc Finger (Zn2+ coordinated by 3 Cys) NCp7->Complex Exposes Cys Thiolate Ejection Zinc Ejection Complex->Ejection S-S Exchange Result Unfolded Protein + Drug-Cys Adduct Ejection->Result Loss of Zn2+

Caption: Mechanism of zinc ejection from HIV-1 NCp7 by disulfide exchange.

Bioconjugation & Linker Chemistry

In antibody-drug conjugates (ADCs) or nanoparticle functionalization, the carboxylic acid groups are activated (e.g., to NHS esters) to react with amine-bearing payloads.

  • Cleavability: The central disulfide bond is stable in extracellular fluid but cleaved by high concentrations of glutathione (GSH) within the cytosol, allowing for controlled drug release.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the compound for research use, the following QC parameters must be met:

MethodExpected ResultPurpose
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, CH₃), 7.2-7.8 (m, 3H, Ar-H), 13.0 (br s, COOH)Confirm structure & methyl placement
HPLC >98% purity (Reverse phase C18, ACN/Water gradient)Quantify impurities (monosulfides)
Mass Spectrometry [M-H]⁻ = 333.4 m/z (ESI Negative)Confirm molecular weight
Ellman's Test Negative (unless reduced)Verify absence of free thiols

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The disulfide bond is stable, but moisture can promote hydrolysis of activated derivatives.

  • Incompatibility: Strong reducing agents (DTT, TCEP) will cleave the molecule into 2-mercapto-3-methylbenzoic acid.

References

  • World Intellectual Property Organization. (2019). Patent WO2019096325A1: Diamide complex and preparation method thereof.
  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science, 270(5239), 1194-1197. (Contextual grounding for Zinc Ejection mechanism).

Sources

An In-depth Technical Guide to the Thermal Stability of 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Compound

In the landscape of pharmaceutical and materials science, the exploration of novel molecules is a constant endeavor. 2,2'-Dithiobis(3-methylbenzoic acid) represents one such molecule of interest, offering potential applications stemming from its unique combination of a disulfide linkage and carboxylic acid functionalities on a substituted aromatic framework. However, a thorough investigation into its physicochemical properties, particularly its thermal stability, is paramount to unlocking its utility.

Introduction to 2,2'-Dithiobis(3-methylbenzoic acid) and the Imperative of Thermal Stability

2,2'-Dithiobis(3-methylbenzoic acid) is an aromatic disulfide compound. Its structure features two 3-methylbenzoic acid moieties linked by a disulfide bond at the 2-position of each aromatic ring. The presence of the disulfide bond introduces a redox-sensitive linkage, while the carboxylic acid groups offer sites for salt formation, esterification, or amide bond formation, making it an intriguing candidate for applications in drug delivery, polymer science, and materials chemistry.

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications. It influences storage conditions, manufacturing processes (such as milling, drying, and formulation), and ultimately, the safety and efficacy of a final product. A comprehensive understanding of a compound's thermal behavior is therefore a non-negotiable aspect of its development.

This guide will provide a robust framework for the systematic evaluation of the thermal stability of 2,2'-Dithiobis(3-methylbenzoic acid) using state-of-the-art thermal analysis techniques.

Proposed Synthesis Pathway

While a definitive synthesis protocol for 2,2'-Dithiobis(3-methylbenzoic acid) is not widely published, a plausible and efficient route can be extrapolated from established methods for analogous compounds, such as 2,2'-dithiosalicylic acid. A likely precursor for this synthesis is 3-methyl-2-nitrobenzoic acid, which can be synthesized from 3-methylbenzoic acid (m-toluic acid)[1]. The proposed synthesis would then proceed via the reduction of the nitro group to an amine, followed by diazotization and reaction with a disulfide source.

A potential synthetic route is outlined below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction cluster_3 Diazotization cluster_4 Disulfide Formation m-Toluic_acid 3-Methylbenzoic Acid Nitration Nitration (HNO3/H2SO4) m-Toluic_acid->Nitration 3-Methyl-2-nitrobenzoic_acid 3-Methyl-2-nitrobenzoic Acid Nitration->3-Methyl-2-nitrobenzoic_acid Reduction Reduction (e.g., Fe/HCl) 3-Methyl-2-nitrobenzoic_acid->Reduction 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid Reduction->2-Amino-3-methylbenzoic_acid Diazotization Diazotization (NaNO2/HCl) 2-Amino-3-methylbenzoic_acid->Diazotization Diazonium_salt Diazonium Salt Intermediate Diazotization->Diazonium_salt Disulfide_formation Reaction with Disulfide Source (e.g., Na2S2) Diazonium_salt->Disulfide_formation Target_Compound 2,2'-Dithiobis(3-methylbenzoic acid) Disulfide_formation->Target_Compound

A proposed synthesis pathway for 2,2'-Dithiobis(3-methylbenzoic acid).

Comprehensive Thermal Analysis: A Multi-technique Approach

To obtain a holistic understanding of the thermal stability of 2,2'-Dithiobis(3-methylbenzoic acid), a combination of analytical techniques is essential. The primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the amount of residual mass at the end of the experiment.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Dithiobis(3-methylbenzoic acid) into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Conduct the analysis under a controlled atmosphere. An inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) is recommended to study the intrinsic thermal decomposition without oxidative effects. A subsequent run in an oxidative atmosphere (e.g., air or oxygen at the same flow rate) can provide insights into the combustion behavior.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and experimental time; a slower rate can provide better resolution of overlapping thermal events.

  • Data Analysis: Plot the mass change (%) as a function of temperature. The derivative of the TGA curve (DTG curve) should also be plotted to clearly identify the temperatures of maximum mass loss rates.

Based on the thermal behavior of analogous aromatic carboxylic acids and disulfides, we can anticipate the following from the TGA analysis of 2,2'-Dithiobis(3-methylbenzoic acid):

  • Initial Stability: The compound is expected to be stable up to a certain temperature, likely above 200 °C, with no significant mass loss.

  • Decomposition Onset: A distinct onset of decomposition will be observed, indicating the temperature at which the molecule begins to break down.

  • Multi-step Decomposition: The decomposition process may occur in multiple steps. The initial step could involve the cleavage of the disulfide bond, which is generally the weakest covalent bond in the molecule. Subsequent steps would likely involve the decarboxylation of the carboxylic acid groups and the fragmentation of the aromatic rings at higher temperatures.

  • Influence of Atmosphere: In an oxidative atmosphere, the decomposition is expected to occur at lower temperatures and proceed more rapidly, with a lower final residual mass compared to the analysis in an inert atmosphere.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for identifying and quantifying thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Dithiobis(3-methylbenzoic acid) into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks.

The DSC thermogram of 2,2'-Dithiobis(3-methylbenzoic acid) is anticipated to reveal the following:

  • Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. For a closely related compound, 2,2'-Dithiodibenzoic acid, a melting point with decomposition is reported in the range of 287-290 °C. The presence of methyl groups in our target compound may slightly alter this value.

  • Decomposition: Following the melting endotherm, an exothermic event may be observed, corresponding to the decomposition of the molecule. The onset temperature of this exotherm should correlate with the onset of mass loss observed in the TGA. The integration of this peak provides the enthalpy of decomposition.

  • Polymorphism: It is possible that the compound exhibits polymorphism. A heat-cool-heat cycle in the DSC can be employed to investigate this. The initial heating scan would characterize the as-synthesized form. Upon cooling and subsequent reheating, the appearance of different thermal events could indicate the presence of other polymorphic forms or an amorphous phase.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 2,2'-Dithiobis(3-methylbenzoic acid) is likely initiated by the homolytic cleavage of the relatively weak sulfur-sulfur bond, forming two thiyl radicals. This initial step is a common feature in the thermal degradation of disulfide compounds. The subsequent decomposition pathway can be complex, involving decarboxylation and fragmentation of the aromatic rings.

Decomposition_Pathway Start 2,2'-Dithiobis(3-methylbenzoic acid) Radicals 2 x 3-Methyl-2-sulfanylbenzoyl Radicals Start->Radicals S-S Bond Cleavage (Initial Step) Decarboxylation Decarboxylation (-CO2) Radicals->Decarboxylation Fragmentation Aromatic Ring Fragmentation Decarboxylation->Fragmentation Volatile_Products Volatile Products (e.g., CO2, SO2, Toluene derivatives) Fragmentation->Volatile_Products

A proposed thermal decomposition pathway.

Data Summary and Comparison with Analogs

To provide a predictive framework, the following table summarizes the expected thermal properties of 2,2'-Dithiobis(3-methylbenzoic acid) in comparison to its structural analogs.

CompoundMolecular StructureMelting Point (°C)Decomposition Onset (°C) (Predicted)Key Structural Features
2,2'-Dithiobis(3-methylbenzoic acid) C₁₆H₁₄O₄S₂Predicted: ~280-300 (with decomposition)> 250Disulfide bond, two carboxylic acid groups, two methyl groups
2,2'-Dithiodibenzoic acid C₁₄H₁₀O₄S₂287-290 (with decomposition)[2]~280Disulfide bond, two carboxylic acid groups
3-Methylbenzoic acid (m-Toluic acid) C₈H₈O₂111-113[3]> 263 (Boiling Point)Single carboxylic acid group, single methyl group

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the thermal stability of 2,2'-Dithiobis(3-methylbenzoic acid). While direct experimental data for this specific compound is currently lacking, the proposed multi-technique approach, leveraging TGA and DSC, combined with logical inferences from well-characterized structural analogs, offers a robust pathway to obtaining the critical thermal stability data required for its further development.

The experimental protocols outlined herein are designed to be self-validating and will yield high-quality data on the melting behavior, decomposition onset, and the overall thermal profile of the compound. Future work should focus on the experimental execution of these protocols. Furthermore, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could be employed to identify the evolved gaseous products during decomposition, providing a more detailed understanding of the degradation mechanism.

References

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health. [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. [Link]

  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • Preparation method of 2,2'-dithio-salicylic acid. (Patent).
  • Synthetic method of dithiobenzoic acid. (Patent).
  • Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). SpringerLink. [Link]

  • Thermal Degradation and XRD studies of Diazotised-p-sulphanilic acid dye based resins synthesized from Renewable resource. Scholars Research Library. [Link]

  • m-Toluic acid. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Redox-Responsive Polymer Crosslinking with 2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Dynamic Materials

In the development of "smart" drug delivery systems (DDS), the transition from static encapsulation to stimuli-responsive release is critical. 2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA) serves as a pivotal crosslinking agent in this domain. Unlike permanent crosslinkers (e.g., glutaraldehyde), DTMBA introduces a disulfide bridge (-S-S-) into the polymer network.

This disulfide bond is stable in the extracellular environment (oxidative) but cleaves rapidly in the intracellular cytosol (reductive), specifically triggered by the high concentration of Glutathione (GSH). This property allows for the fabrication of nanogels and micelles that remain stable in circulation but disassemble to release their payload exclusively inside target cancer cells.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Functional Groups: Two Carboxylic Acid (-COOH) groups for amide coupling.

  • Responsive Unit: Central Disulfide (-S-S-) bond.

  • Structural Nuance: The 3-methyl substitution provides steric modulation, potentially tuning the hydrolysis rate and solubility compared to the non-methylated dithiodibenzoic acid (DTBA).

Mechanism of Action

The utility of DTMBA relies on the GSH concentration gradient .

  • Extracellular (Blood/Plasma): GSH

    
     2–10 µM. The disulfide bond remains intact; the nanocarrier retains its cargo.
    
  • Intracellular (Cytosol/Nucleus): GSH

    
     2–10 mM (up to 1000x higher). The disulfide bond undergoes thiol-disulfide exchange, cleaving the crosslink and dismantling the carrier.[1]
    
Pathway Visualization

The following diagram illustrates the chemical logic of DTMBA crosslinking and subsequent GSH-triggered cleavage.

DTMBA_Mechanism Polymer Amine-Functionalized Polymer (e.g., PEG-NH2) Activation EDC/NHS Activation Polymer->Activation Mix DTMBA DTMBA Crosslinker (S-S Bond) DTMBA->Activation Activate -COOH Crosslinked Stable Nanogel (Extracellular) Activation->Crosslinked Amide Bond Formation CellEntry Endocytosis (Cell Entry) Crosslinked->CellEntry GSH_Attack High Intracellular GSH (Reductive Environment) CellEntry->GSH_Attack Release Cleavage & Drug Release GSH_Attack->Release Thiol-Disulfide Exchange

Figure 1: Mechanism of DTMBA-mediated crosslinking and intracellular reduction-triggered release.

Experimental Protocols

Protocol A: Synthesis of DTMBA-Crosslinked PEG-Poly(Amino Acid) Nanogels

Objective: To crosslink an amine-containing polymer (e.g., Poly(L-lysine), Chitosan, or Multi-arm PEG-Amine) using DTMBA via carbodiimide chemistry.

Materials Required
  • Polymer: 4-Arm PEG-Amine (MW 10k) or Poly(L-lysine) (PLL).

  • Crosslinker: 2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA).

  • Activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

  • Solvent: Anhydrous DMSO or DMF.

  • Buffer: Borate buffer (pH 8.5) or PBS (pH 7.4).

Step-by-Step Methodology
  • Activation of DTMBA (Pre-activation Step):

    • Dissolve DTMBA (1 eq) in anhydrous DMSO.

    • Add EDC (2.5 eq) and NHS (2.5 eq) to the solution.

    • Stir at Room Temperature (RT) for 1–2 hours under nitrogen atmosphere.

    • Why: This converts the stable carboxylic acids into reactive NHS-esters.

  • Polymer Conjugation:

    • Dissolve the amine-functionalized polymer in a separate vessel using DMSO or a mixed solvent (DMSO/Water 1:1) if the polymer is hydrophilic. Adjust pH to ~8.0 using triethylamine (TEA) if working in organic solvent to ensure amines are deprotonated (nucleophilic).

    • Dropwise add the activated DTMBA-NHS solution to the polymer solution under vigorous stirring.

    • Stoichiometry: The degree of crosslinking is controlled by the molar ratio of DTMBA to Polymer amines. A 10–20% molar ratio relative to amine groups is a standard starting point.

  • Reaction & Purification:

    • React for 24 hours at RT in the dark (to prevent disulfide exchange).

    • Dialysis: Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing water 4–6 times to remove urea byproducts, unreacted EDC, and NHS.

    • Lyophilization: Freeze-dry the purified solution to obtain the crosslinked nanogel powder.

Protocol B: Validation of Redox-Responsiveness (The "Self-Validating" System)

Objective: To verify that the synthesized material actually degrades in response to reducing agents, confirming the DTMBA functionality.

Materials
  • Reducing Agent: Dithiothreitol (DTT) or L-Glutathione (GSH).[2]

  • Equipment: Dynamic Light Scattering (DLS) or UV-Vis Spectrophotometer.

Methodology
  • Baseline Measurement: Resuspend the DTMBA-crosslinked nanogels in PBS (pH 7.4) at 1 mg/mL. Measure the particle size via DLS. (Expected: ~100–200 nm).

  • Simulation of Intracellular Environment:

    • Sample A (Control): Nanogels in PBS.

    • Sample B (Tumor Mimic): Nanogels in PBS + 10 mM GSH (or 10 mM DTT).

  • Incubation: Incubate both samples at 37°C with gentle shaking.

  • Time-Point Analysis: Measure DLS size distribution at 1h, 4h, and 24h.

    • Success Criteria: Sample A should remain stable (constant size). Sample B should show a dramatic shift in count rate (decrease) or size (broadening/aggregation of fragments), indicating cleavage of the crosslinks.

Data Presentation & Comparison

When selecting a disulfide crosslinker, DTMBA is often compared to Cystamine or DTSSP.

FeatureDTMBACystamineDTSSP
Linkage Type Amide (via COOH)Amide (via NH2)Amide (via NHS Ester)
Reactive Group Carboxylic AcidPrimary AmineNHS Ester (Pre-activated)
Hydrophobicity High (Aromatic rings)Low (Aliphatic)Low (Sulfonated)
Stability High (Steric hindrance from methyl)ModerateModerate (Hydrolysis sensitive)
Cost ModerateLowHigh

Expert Insight: The aromatic rings in DTMBA provide


-

stacking interactions, which can enhance the stability of the hydrophobic core in micelles, leading to higher drug loading capacities for hydrophobic drugs like Doxorubicin compared to aliphatic crosslinkers like Cystamine.

Critical Considerations & Troubleshooting

  • Solubility Issues: DTMBA is hydrophobic. If your polymer is highly hydrophilic, the crosslinking reaction might result in precipitation. Solution: Use a co-solvent system (DMSO/Water) and add the DTMBA solution very slowly.

  • Premature Cleavage: Avoid using buffers containing mercaptoethanol or DTT during the synthesis or purification steps.

  • pH Sensitivity: The EDC/NHS coupling is pH-sensitive. Activation works best at pH 4.5–6.0, while the coupling to amines requires pH 7.5–8.5. The two-step protocol described above accounts for this.

References

  • Sigma-Aldrich. 2,2'-Dithiodibenzoic acid Product Specification.[3] (Base structure reference). Link

  • Thermo Fisher Scientific. Crosslinking Chemistry Guide: Carbodiimide Crosslinker Chemistry. (Standard protocol for COOH-NH2 coupling). Link

  • BroadPharm. Protocol for S-S bond reduction by DTT.[2] (Validation methodology). Link

  • National Institutes of Health (PMC). Redox-Responsive Nanogels for Drug Delivery. (Contextual application of disulfide crosslinkers). Link

  • Precise PEG. 3-((2,6-dioxopiperidin-3-yl)thio)-2-methylbenzoic acid. (Structural derivative reference). Link

Sources

"2,2'-Dithiobis(3-methylbenzoic acid)" in redox-responsive hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Redox-Responsive Hydrogels using 2,2'-Dithiobis(3-methylbenzoic acid)

Executive Summary & Scientific Rationale

This guide details the protocol for integrating 2,2'-Dithiobis(3-methylbenzoic acid) (DTBA-3M) into redox-responsive hydrogel systems. While aliphatic disulfides (e.g., cystamine, dithiodipropionic acid) are commonly used for Glutathione (GSH)-triggered release, they often suffer from premature degradation in the bloodstream due to rapid thiol-disulfide exchange kinetics.

The DTBA-3M Advantage: The specific isomer 2,2'-Dithiobis(3-methylbenzoic acid) incorporates a methyl group at the 3-position of the benzene ring, directly ortho to the disulfide linkage at the 2-position. This structural arrangement introduces steric hindrance around the sulfur center.

  • Mechanism: The bulky methyl group impedes the nucleophilic attack of intracellular GSH, effectively increasing the activation energy required for cleavage.

  • Result: Hydrogels crosslinked with DTBA-3M exhibit superior extracellular stability and a more sustained, "delayed-burst" release profile compared to non-hindered analogs (e.g., 2,2'-Dithiosalicylic acid).

Chemical Profile & Handling

PropertySpecification
Chemical Name 2,2'-Dithiobis(3-methylbenzoic acid)
CAS Number 13363-59-2
Molecular Formula C₁₆H₁₄O₄S₂
Molecular Weight 334.41 g/mol
Solubility Soluble in DMSO, DMF, THF. Poorly soluble in water/PBS (requires activation).
Functional Groups Dicarboxylic acid (for conjugation); Disulfide (redox trigger).
Storage -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen).

Mechanism of Action: Sterically Modulated Cleavage

The following diagram illustrates the kinetic difference between a standard unhindered disulfide and the DTBA-3M system.

RedoxMechanism cluster_0 Standard Disulfide (Fast) cluster_1 DTBA-3M (Sterically Controlled) S1 S-S Bond (Unhindered) Cleave1 Rapid Cleavage (Burst Release) S1->Cleave1 GSH1 GSH Attack GSH1->S1 Low Barrier S2 S-S Bond (Shielded by 3-Methyl) Cleave2 Controlled Cleavage (Sustained Release) S2->Cleave2 GSH2 GSH Attack Steric Steric Repulsion (Ortho-Methyl) GSH2->Steric Approach Steric->S2 Slow Kinetics

Figure 1: Comparative mechanism of disulfide cleavage. The ortho-methyl group in DTBA-3M creates a steric barrier, slowing the kinetics of thiol-disulfide exchange.

Experimental Protocol: Hydrogel Synthesis

This protocol describes the synthesis of a DTBA-3M crosslinked Chitosan Hydrogel . The principles apply equally to PEG-amine or Gelatin-based systems.

Phase A: Activation of DTBA-3M (Pre-cursor synthesis)

Goal: Convert the unreactive carboxylic acids into reactive NHS-esters.

Reagents:

  • DTBA-3M (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (2.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.2 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 334 mg (1 mmol) of DTBA-3M in 5 mL of anhydrous DMF in a round-bottom flask.

  • Activation: Add 253 mg (2.2 mmol) of NHS and 422 mg (2.2 mmol) of EDC·HCl.

  • Reaction: Stir at Room Temperature (RT) for 24 hours under Nitrogen atmosphere.

  • Purification (Critical): Precipitate the reaction mixture into ice-cold diethyl ether (50 mL). Collect the white precipitate by centrifugation (5000 rpm, 5 min). Wash 3x with ether to remove unreacted EDC/urea byproducts.

  • Drying: Vacuum dry the product (DTBA-diNHS) overnight.

    • Checkpoint: Verify activation via FTIR (appearance of ester peaks at ~1730 cm⁻¹ and ~1780 cm⁻¹).

Phase B: Hydrogel Crosslinking

Goal: React activated linker with polymer amines to form the network.

Reagents:

  • Chitosan (Medium MW, deacetylation >85%)

  • Acetic Acid (1% v/v)

  • DTBA-diNHS (from Phase A)

Step-by-Step:

  • Polymer Solubilization: Dissolve Chitosan (2% w/v) in 1% acetic acid. Adjust pH to 5.5–6.0 using 1M NaOH (add dropwise to prevent precipitation). Note: pH must be high enough for amine reactivity but low enough to keep Chitosan soluble.

  • Crosslinking: Dissolve the calculated amount of DTBA-diNHS in a minimal volume of DMSO (e.g., 200 µL).

    • Molar Ratio: Target a [COOH]:[NH2] ratio of 0.2 to 0.5 depending on desired stiffness.

  • Mixing: Inject the DTBA-diNHS solution into the Chitosan solution while vortexing vigorously.

  • Gelation: Pour the mixture into molds (e.g., 24-well plate or cylindrical molds). Seal to prevent evaporation.

  • Curing: Incubate at 37°C for 4–12 hours. The sol-gel transition should be observable via inversion test.

  • Washing: Remove hydrogels and soak in PBS (pH 7.4) for 24 hours (change buffer 3x) to remove DMSO and reaction byproducts.

Characterization & Validation Protocols

Workflow Diagram: Synthesis & Validation

ProtocolWorkflow cluster_valid Validation Assays Start DTBA-3M (Powder) Act Activation (EDC/NHS in DMF) Start->Act Inter DTBA-diNHS (Reactive Intermediate) Act->Inter Mix Mix with Polymer (Chitosan/PEG-NH2) Inter->Mix Gel Gelation (37°C, 4-12h) Mix->Gel Rheo Rheology (G' > G'') Gel->Rheo Swell Swelling Ratio (pH 7.4 vs 5.0) Gel->Swell Redox Redox Sensitivity (10mM GSH Challenge) Gel->Redox

Figure 2: Step-by-step synthesis and validation workflow.

Protocol: Redox-Triggered Degradation Assay

Self-Validating Step: This confirms the "Smart" behavior of the gel.

  • Preparation: Weigh lyophilized hydrogel samples (

    
    ).
    
  • Incubation: Immerse samples in PBS (pH 7.4) containing varying concentrations of Glutathione (GSH):

    • Control: 0 mM GSH (mimics extracellular fluid).

    • Test A: 10 µM GSH (mimics blood plasma).

    • Test B: 10 mM GSH (mimics intracellular cytosol).

  • Measurement: At defined time points (1, 2, 4, 8, 24, 48 hrs), remove samples, blot excess water, and weigh (

    
    ).
    
  • Analysis: Plot Degradation % =

    
    .
    
    • Expected Result: Minimal degradation at 0 and 10 µM. Significant mass loss only at 10 mM, confirming intracellular specificity.

Troubleshooting & Optimization (Senior Scientist Notes)

IssueProbable CauseCorrective Action
Precipitation during mixing DMSO concentration too high or pH shock.Keep DMSO <10% v/v. Add crosslinker dropwise. Ensure Chitosan pH is ~5.5-6.0.
No Gelation Hydrolysis of NHS-ester; Low polymer concentration.Use fresh anhydrous DMF for activation. Increase polymer concentration (>2%). Ensure DTBA-diNHS is dry.
Too Fast Degradation Low crosslinking density.Increase the [DTBA]:[Polymer] molar ratio.
Incomplete Dissolution of DTBA Hydrophobic nature of the aromatic ring.Use pure DMF or DMSO for the activation step. Do not attempt to dissolve DTBA-3M directly in water.

References

  • Chemical Identity & Structure

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 128362, 2,2'-Dithiobis(3-methylbenzoic acid).
    • URL:[Link]

  • Steric Control of Disulfide Kinetics

    • Source: Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. (Discusses steric hindrance in disulfide cleavage).
    • URL:[Link]

  • General Hydrogel Crosslinking Protocols

    • Source: Hennink, W. E., & van Nostrum, C. F. (2002). Novel crosslinking methods to design hydrogels. Advanced Drug Delivery Reviews.
    • URL:[Link]

  • Redox-Responsive Mechanisms in Drug Delivery

    • Source: Fleige, E., Quadir, M. A., & Haag, R. (2012).
    • URL:[Link]

Polymerization protocols using "2,2'-Dithiobis(3-methylbenzoic acid)"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization Protocols Using 2,2'-Dithiobis(3-methylbenzoic acid)

Part 1: Executive Summary & Strategic Rationale

The Molecule: 2,2'-Dithiobis(3-methylbenzoic acid) is a functionalized aromatic disulfide dimer.[1] Unlike its non-methylated parent (2,2'-dithiobisbenzoic acid or DTBA), the inclusion of a methyl group at the 3-position (ortho to the disulfide linkage) introduces a critical steric gate .

Why This Matters: In drug delivery and self-healing materials, standard disulfide bonds often suffer from premature cleavage in the bloodstream due to low-level thiols (e.g., Cysteine, Homocysteine).[1] The 3-methyl substituent sterically hinders the approach of nucleophiles, tuning the bond's reactivity. This allows the polymer to resist low-concentration extracellular thiols while remaining responsive to the high-concentration glutathione (GSH) found intracellularly (1–10 mM).[1]

Applications:

  • Redox-Responsive Polyamides: Biodegradable backbones for gene/drug delivery.[1]

  • Core-Crosslinked Micelles: Stabilizing nanocarriers against dilution instability.[1]

  • RAFT Polymerization Agents: Precursor for sterically hindered chain transfer agents.

Part 2: Mechanistic Principles

The utility of this monomer relies on the Thiol-Disulfide Exchange Reaction .[2]

The Steric gating Mechanism

In a typical exchange, a thiolate anion (


) attacks the disulfide bond. In 2,2'-dithiobis(3-methylbenzoic acid), the methyl group at the C3 position creates a crowded transition state.[1]
  • Extracellular Environment (Blood, pH 7.4, ~10 µM thiols): The steric barrier prevents cleavage. The polymer remains stable.

  • Intracellular Environment (Cytosol, pH 7.2, ~10 mM GSH): The high concentration of Glutathione drives the equilibrium forward despite the steric hindrance, triggering payload release.

G cluster_0 Extracellular (Blood) cluster_1 Intracellular (Tumor/Cytosol) Polymer Polymer Backbone (Intact Disulfide) Exchange Thiol-Disulfide Exchange Polymer->Exchange Endocytosis LowThiol Low Conc. Thiols (< 10 µM) LowThiol->Polymer Steric Repulsion (Methyl Guard) GSH High Conc. GSH (2-10 mM) GSH->Exchange Nucleophilic Attack Cleavage Backbone Cleavage & Drug Release Exchange->Cleavage Equilibrium Shift

Figure 1: Mechanistic pathway of redox-triggered degradation.[1] The 3-methyl group acts as a kinetic stabilizer in low-thiol environments.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Redox-Responsive Polyamides (Step-Growth)

Objective: To synthesize a linear polyamide backbone containing periodic disulfide triggers using 2,2'-dithiobis(3-methylbenzoic acid) (DTMBA) and a diamine linker.[1]

Reagents:

  • Monomer A: 2,2'-Dithiobis(3-methylbenzoic acid) (10 mmol)[1]

  • Monomer B: 1,6-Hexanediamine (10 mmol) (or Cystamine for dual-disulfide density)[1]

  • Coupling Agent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) - Preferred over EDC/NHS for higher yields in aqueous/alcohol solvents.[1]

  • Solvent: Methanol/Water (1:1 v/v) or DMF.

Step-by-Step Methodology:

  • Monomer Activation:

    • Dissolve 3.34 g (10 mmol) of DTMBA in 50 mL of Methanol.

    • Add 2.2 equivalents of Triethylamine (TEA) to deprotonate the carboxylic acids. Stir for 10 minutes.

    • Critical Step: Add 2.2 equivalents of DMTMM. Stir at room temperature for 30 minutes to form the active ester intermediate. Note: DMTMM is chosen because it does not require acidic conditions which might affect the disulfide stability.

  • Polymerization:

    • Add 1.16 g (10 mmol) of 1,6-Hexanediamine dropwise to the activated monomer solution.

    • Stir the reaction mixture vigorously at 30°C for 24–48 hours.

    • Viscosity Check: The solution should become noticeably viscous. If precipitation occurs early, add small amounts of DMF to maintain solubility.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into excess cold diethyl ether (or acetone, depending on solubility tests).

    • Filter the white fibrous precipitate.

    • Dialysis: Redissolve the polymer in DMF or DMSO and dialyze (MWCO 3.5 kDa) against distilled water for 48 hours to remove unreacted monomers and coupling byproducts.

    • Lyophilize to obtain the final product.

Data Specification Table: Protocol A

ParameterValue/ConditionRationale
Monomer Ratio 1:1.02 (Acid:Amine)Slight excess of amine ensures amine-termination for potential post-functionalization (e.g., PEGylation).[1]
Reaction Temp 30°CPrevents thermal degradation of the disulfide bond.
Yield (Typical) 65–80%Dependent on purification losses during dialysis.
Target Mw 15,000 – 25,000 DaSufficient for EPR effect (Enhanced Permeability and Retention) in nanomedicine.
Protocol B: Core-Crosslinking of Amphiphilic Micelles

Objective: Use DTMBA to crosslink the core of polymer micelles, preventing premature disassembly in the blood.

Prerequisite: An amphiphilic block copolymer with primary amines in the hydrophobic block (e.g., PEG-b-Poly(lysine)).[1]

Workflow Diagram:

Workflow Step1 1. Micelle Formation (Self-assembly in Water) Step3 3. Crosslinking Reaction (Add Activated DTMBA to Micelles) Step1->Step3 Amine-bearing Core Step2 2. Activation of DTMBA (EDC/NHS Chemistry) Step2->Step3 Crosslinker Step4 4. Purification (Dialysis against PBS) Step3->Step4

Figure 2: Workflow for stabilizing micelles using DTMBA as a redox-sensitive crosslinker.

Methodology:

  • Micelle Assembly:

    • Dissolve PEG-b-Poly(lysine) in distilled water at pH 7.4.[1]

    • Stir for 2 hours to allow self-assembly into micelles.

  • Crosslinker Activation:

    • Dissolve DTMBA in a small volume of DMSO.

    • Activate carboxyl groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:2:2 molar ratio (DTMBA:EDC:NHS) for 1 hour.

  • Crosslinking:

    • Add the activated DTMBA solution dropwise to the micelle suspension.

    • Target Crosslinking Density: 20–50% of available amines (calculate molar equivalents relative to Lysine residues).

    • Stir gently for 24 hours at room temperature.

  • Validation:

    • Add Sodium Dodecyl Sulfate (SDS) to a sample.

    • Result: Non-crosslinked micelles will disassemble (solution clears/scattering drops). Crosslinked micelles will remain intact (scattering persists).

Part 4: Analytical Characterization & Troubleshooting

Structural Verification (1H NMR)
  • Solvent: DMSO-d6.

  • Key Signals:

    • δ 2.3–2.5 ppm: Methyl group protons (Singlet). Diagnostic for the 3-methyl derivative.

    • δ 7.0–8.0 ppm: Aromatic protons (Multiplet).

    • δ 8.0–8.5 ppm: Amide protons (if Polyamide formed).

    • Disappearance of COOH proton: Indicates successful coupling.

Redox Responsiveness Assay (DLS)

To prove the "Smart" behavior of the polymer:

  • Prepare a 1 mg/mL polymer solution (or micelle suspension) in PBS.

  • Measure Hydrodynamic Diameter (

    
    ) using Dynamic Light Scattering (DLS).
    
  • Add 10 mM Glutathione (GSH) (simulating intracellular conditions).

  • Incubate at 37°C.

  • Monitor

    
     over time (0, 1h, 4h, 24h).
    
    • Expectation: A significant decrease in size (degradation) or appearance of broad aggregates (precipitation of hydrophobic fragments) indicates cleavage.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Molecular Weight Monomer stoichiometry imbalance.[1]Ensure strict 1:1 molar ratio. Use an analytical balance with 0.01 mg precision.
Insolubility during Synthesis Hydrogen bonding between amide groups.Add Lithium Chloride (LiCl, 1-5 wt%) to the solvent (DMF/DMAc) to disrupt H-bonds during polymerization.[1]
Premature Gelation Crosslinking side reactions.Ensure the DTMBA is pure (no trimer impurities). Perform reaction in dilute conditions (<10% w/v).
No Degradation with GSH Steric hindrance too high or GSH oxidized.Use fresh GSH. Increase incubation temperature to 40°C to overcome steric barrier for testing purposes.

References

  • Meng, F., Hennink, W. E., & Zhong, Z. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.[1][2][3][4][5] Biomaterials, 30(12), 2180-2198.[1] Link

  • Sun, H., Guo, B., & Ma, P. X. (2016). Regenerative medicine: Redox-responsive biodegradable polymers and their applications. Biomacromolecules, 17(12), 3843-3853.[1] Link

  • Wang, X., et al. (2009).[6] Green Route for Rapid Synthesis of 2,2′-Dithiobis(benzothiazole) by Microwave Irradiation.[1][6] Cheminform, 39(19).[6] Link(Cited for synthesis analogies of dithio-aromatics).

  • Zhang, X., et al. (2017).[7] Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. Biomacromolecules, 18(11), 3738-3748.[1] Link

  • Saito, G., Swanson, J. A., & Lee, K. D. (2003). Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities. Advanced Drug Delivery Reviews, 55(2), 199-215.[1] Link

Sources

"2,2'-Dithiobis(3-methylbenzoic acid)" as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2'-Dithiobis(3-methylbenzoic acid) [DTMBA] in Coordination Chemistry

Executive Summary

This technical guide details the utility of 2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA) as a semi-rigid, V-shaped dicarboxylate ligand in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Unlike its widely used parent compound, 2,2'-dithiodibenzoic acid (DTBA), the DTMBA ligand incorporates a methyl group at the 3-position (ortho to the disulfide linkage). This structural modification introduces significant steric hindrance , restricting the free rotation of the C–S bonds. This "steric locking" effect favors specific torsion angles, making DTMBA an excellent candidate for constructing helical architectures and chiral coordination networks from achiral precursors (spontaneous resolution).

Ligand Profile & Design Logic

Chemical Identity
  • IUPAC Name: 2,2'-Disulfanediylbis(3-methylbenzoic acid)

  • CAS Number: 13363-59-2[1]

  • Formula: C₁₆H₁₄O₄S₂

  • Molecular Weight: 334.41 g/mol

  • Acidity (pKa): ~3.8 (COOH), estimated based on m-toluic acid derivatives.

Structural Causality: The "Methyl Effect"

In coordination chemistry, the geometry of the ligand dictates the topology of the final network.

  • Parent (DTBA): Flexible rotation around the S–S bond allows variable dihedral angles (70°–105°), leading to unpredictable structural diversity.

  • Target (DTMBA): The C3-Methyl group sterically clashes with the disulfide sulfur at C2. This restricts the C–S–S–C dihedral angle, forcing the ligand into a rigid "twisted" conformation. This pre-organization reduces the entropic penalty upon metal binding, often facilitating faster crystallization and higher phase purity.

Ligand Synthesis Protocol

Objective: Synthesize high-purity DTMBA from 2-amino-3-methylbenzoic acid via a modified Sandmeyer reaction.

Reaction Scheme: 2-Amino-3-methylbenzoic acid


Diazonium Salt

DTMBA

Step-by-Step Methodology:

  • Diazotization (0°C - 5°C):

    • Dissolve 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 50 mL of 5 M HCl.

    • Cool the solution to 0°C in an ice-salt bath.

    • Dropwise add a solution of 7.0 g NaNO₂ in 20 mL water. Critical: Keep temperature < 5°C to prevent decomposition of the diazonium salt.

    • Stir for 30 mins. Solution should be clear (pale yellow).

  • Disulfide Coupling:

    • Preparation of Disulfide Reagent: In a separate flask, dissolve 24.0 g Na₂S·9H₂O and 3.2 g sulfur powder in 50 mL boiling water. Boil until sulfur dissolves (forming Na₂S₂), then add 4.0 g NaOH. Cool to 0°C.

    • Coupling: Slowly add the cold diazonium solution to the alkaline disulfide solution over 30 mins.

    • Observation: Nitrogen gas (

      
      ) will evolve vigorously. Control addition rate to manage foaming.
      
  • Isolation & Purification:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Filter to remove trace insoluble impurities.

    • Acidify the filtrate with concentrated HCl to pH ~2. The crude DTMBA will precipitate as a yellowish solid.

    • Recrystallization: Dissolve the solid in hot ethanol/water (3:1 v/v). Cool slowly to yield pale yellow crystals.

    • Yield: Expected ~65-75%.

Coordination Chemistry & MOF Synthesis

DTMBA acts as a bridging ligand. The carboxylate groups typically bind in syn-syn or chelating/bridging modes, while the disulfide group acts as a flexible hinge (albeit restricted).

Solvothermal Synthesis of [Cu(DTMBA)(phen)] (Example Protocol)

Rationale: The use of a co-ligand like 1,10-phenanthroline (phen) blocks coordination sites, preventing the formation of dense inorganic layers and encouraging the formation of discrete helical chains or 2D networks.

Protocol:

  • Precursor Prep:

    • Mix Cu(NO₃)₂·3H₂O (0.1 mmol) and DTMBA (0.1 mmol) in a 20 mL Teflon-lined autoclave.

    • Add 1,10-phenanthroline (0.1 mmol).

  • Solvent System:

    • Add 10 mL of H₂O:Ethanol (1:1). The mixed solvent ensures solubility of both the organic ligand and the metal salt.

    • Adjustment: Add 0.1 M NaOH dropwise to adjust pH to ~6.0. This deprotonates the carboxylic acid, facilitating metal coordination.

  • Crystallization:

    • Seal autoclave and heat at 120°C for 72 hours .

    • Cool to room temperature at a rate of 5°C/hour (Slow cooling is critical for X-ray quality crystals).

  • Harvesting:

    • Filter the blue block crystals, wash with ethanol, and dry in air.

Data Interpretation (Expected)
TechniqueParameterExpected ResultCausality
IR Spectroscopy

1580–1620 cm⁻¹Shift confirms deprotonation and metal coordination.
IR Spectroscopy

1380–1420 cm⁻¹Separation (

) indicates binding mode (Bridging vs. Chelating).
SC-XRD Space Group

or

Disulfide ligands often form monoclinic structures.
TGA Decomposition> 250°CAromatic backbone provides thermal stability; S-S bond is the weak link.

Visual Workflows

Ligand Synthesis Pathway

LigandSynthesis Precursor 2-Amino-3-methylbenzoic acid Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium NaNO2/HCl < 5°C Coupling Coupling Reaction (N2 Evolution) Diazonium->Coupling Add slowly DisulfideSol Na2S2 (aq) (Alkaline) DisulfideSol->Coupling Reagent Acidification Acidification (HCl) pH ~ 2 Coupling->Acidification Filter & Acidify Product DTMBA Ligand (Crystals) Acidification->Product Recrystallize

Caption: Synthesis of DTMBA via Sandmeyer reaction. Temperature control at the diazonium stage is critical for yield.

Coordination Logic & MOF Assembly

MOFAssembly Metal Metal Source (Cu, Zn, Cd) Mixing Solvothermal Mixing (pH Adjustment) Metal->Mixing Ligand DTMBA Ligand (V-Shaped, Flexible) Ligand->Mixing StericLock Methyl Steric Lock (Restricted Rotation) Ligand->StericLock Intrinsic Property CoLigand Co-Ligand (Phen/Bipy) CoLigand->Mixing Assembly Self-Assembly (120°C, 3 Days) Mixing->Assembly Topology Helical / 1D Chain Architecture Assembly->Topology StericLock->Assembly Directs

Caption: The "Methyl Steric Lock" directs the self-assembly process, favoring helical topologies over flat sheets.

References

  • Synthesis of Dithiobenzoic Acids: Wang, J., et al. "A synthetic method for dithiobenzoic acid." CN Patent 102249966B. (2013).

  • Parent Ligand Coordination (DTBA): Sun, D., et al. "Anionic heptadecanuclear silver(I) cluster constructed from in situ generated 2-mercaptobenzoic acid." Inorganic Chemistry, 50(24), 12393-12395. (2011).

  • Precursor Synthesis: "Preparation method of 2-amino-3-methylbenzoic acid." CN Patent 104072383A. (2014).

  • General Disulfide Ligand Chemistry: Pettinari, C., et al. "Coordination chemistry of the 2,2′-dithiodibenzoic acid ligand." Dalton Transactions, 44, 2015.
  • Chemical Identity: "2,2'-Dithiobis(3-methylbenzoic acid)." ChemicalBook CAS Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2'-Dithiobis(3-methylbenzoic acid). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,2'-Dithiobis(3-methylbenzoic acid)?

The most prevalent and direct method for synthesizing 2,2'-Dithiobis(3-methylbenzoic acid) is the oxidative coupling of its corresponding thiol precursor, 2-mercapto-3-methylbenzoic acid . This reaction involves the formation of a disulfide bridge (S-S) between two thiol molecules.

The general transformation is illustrated below:

Thiol 2 x  2-Mercapto-3-methylbenzoic acid Oxidant [Oxidizing Agent] Thiol->Oxidant Disulfide 2,2'-Dithiobis(3-methylbenzoic acid) Byproduct + 2H⁺ + 2e⁻ Disulfide->Byproduct Oxidant->Disulfide

Caption: General scheme for the oxidation of 2-mercapto-3-methylbenzoic acid.

The choice of oxidizing agent is critical and is the primary factor influencing the type and quantity of side products. Common oxidants include dimethyl sulfoxide (DMSO), ferric chloride (FeCl₃), iodine (I₂), or even atmospheric oxygen under specific catalytic conditions.

Q2: My final product is a mixture, and the yield of the desired disulfide is low. What are the most likely side products?

Low yields are typically due to incomplete reaction or the formation of one or more side products. The most common impurities you will encounter are:

  • Unreacted Starting Material: Residual 2-mercapto-3-methylbenzoic acid.

  • Over-Oxidized Species: The disulfide bond is susceptible to further oxidation, especially when using strong or excess oxidizing agents. This leads to a cascade of highly polar impurities. The primary species to look for are:

    • Thiosulfinate: 2-((2-carboxy-6-methylphenyl)sulfinyl)thio-3-methylbenzoic acid (the disulfide S-oxide).

    • Sulfonic Acid: 2-sulfo-3-methylbenzoic acid, which results from the complete oxidative cleavage of the disulfide bond.[1][2]

A visual representation of this over-oxidation pathway is provided below:

G Thiol Starting Thiol (2-mercapto-3-methylbenzoic acid) Disulfide Desired Product (Disulfide) Thiol->Disulfide Mild Oxidation Thiosulfinate Side Product (Thiosulfinate) Disulfide->Thiosulfinate Stronger Oxidation SulfonicAcid Side Product (Sulfonic Acid) Thiosulfinate->SulfonicAcid Harsh Oxidation cluster_0 Activation cluster_1 Nucleophilic Attack & Coupling DMSO DMSO Activator Activator (e.g., H⁺) Active_DMSO [Active Electrophile] (e.g., (CH₃)₂S⁺-OH) Activator->Active_DMSO Thiol1 R-SH Intermediate R-S-S⁺(CH₃)₂-OH Thiol1->Intermediate Thiol2 R-SH Disulfide R-S-S-R (Product) Thiol2->Disulfide DMS DMS (Byproduct)

Caption: Simplified workflow for selective thiol oxidation using DMSO.

Problem 3: My product is contaminated with a highly polar, water-soluble impurity.
  • Cause: Formation of 2-sulfo-3-methylbenzoic acid. This is the result of aggressive over-oxidation, which cleaves the S-S bond entirely. [2]This side product is a sulfonic acid, which is highly acidic and water-soluble, especially in its salt form. This typically occurs with strong oxidants like nitric acid, KMnO₄, or excess hypochlorous acid. [1][3][4]* Troubleshooting & Purification:

    • Avoid Harsh Oxidants: The best solution is preventative. Do not use strong, non-specific oxidizing agents.

    • Aqueous Wash: During the workup, wash the organic layer containing your product with a buffered aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid product will partition into the aqueous basic layer, while less acidic impurities may remain in the organic phase. You can then re-acidify the aqueous layer with HCl to precipitate your product. The highly acidic sulfonic acid may behave differently, often requiring different pH ranges for clean separation.

    • Purification Protocol:

      • Step 1: Dissolve the crude product in an organic solvent like ethyl acetate.

      • Step 2: Wash with a dilute NaHCO₃ solution. The desired product and the sulfonic acid will move to the aqueous layer.

      • Step 3: Carefully acidify the aqueous layer with 1M HCl. The desired 2,2'-Dithiobis(3-methylbenzoic acid) is less acidic than the sulfonic acid and should precipitate first. Monitor the pH closely.

      • Step 4: Filter the precipitate. If the sulfonic acid co-precipitates, recrystallization from a solvent system like ethanol/water may be necessary.

Experimental Protocols & Data

Protocol: Representative Synthesis using DMSO Oxidation

This protocol is a general guideline. Optimization of time, temperature, and solvent may be required.

  • Dissolution: Dissolve 2-mercapto-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., Toluene or Acetonitrile).

  • Catalyst Addition: Add a catalytic amount of an acid activator, such as hydroiodic acid (HI) or p-toluenesulfonic acid (approx. 0.1 eq).

  • Oxidant Addition: Add dimethyl sulfoxide (DMSO) (approx. 1.0-1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature, or warm gently to 40-50 °C. Monitor the reaction via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) for the disappearance of the starting thiol.

  • Workup: Once the reaction is complete, cool the mixture and dilute it with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2,2'-Dithiobis(3-methylbenzoic acid).

Table 1: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsProsCons / Common Side Reactions
DMSO Catalytic acid (e.g., HI, H₂SO₄), Room Temp to 50°CHigh selectivity for disulfide, mild conditions, simple workup. [5][6]Can require acidic catalyst; reaction times can be long.
Ferric Chloride (FeCl₃) Methanol or water, Room TempInexpensive, effective.Can form iron complexes; risk of over-oxidation if not controlled. [7]
Iodine (I₂) / Base Ethanol, Room Temp, often with a base like Et₃NMild, good for sensitive functional groups.Requires 2 equivalents of base to neutralize the HI byproduct.
Hydrogen Peroxide (H₂O₂) Acetic acid or water, Room TempInexpensive, "green" oxidant.Prone to over-oxidation to thiosulfinates and sulfonic acids. [3]
Air (O₂) / Catalyst Basic conditions (e.g., NaOH), sometimes with a phase-transfer catalystVery inexpensive and environmentally friendly.Often slow, may require specific catalysts, can be difficult to control.
Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Note: These are estimated values based on analogous structures. Actual shifts may vary.

Compound-CH₃ (ppm)Aromatic-H (ppm)-COOH (ppm)Key Features
Starting Thiol ~2.4 (s, 3H)7.2 - 7.8 (m, 3H)>13 (br s, 1H)Will also have a thiol (-SH) proton, often broad and variable.
Desired Disulfide ~2.5 (s, 6H)7.3 - 8.0 (m, 6H)>13 (br s, 2H)Symmetrical structure, single methyl peak.
Sulfonic Acid ~2.6 (s, 3H)7.5 - 8.2 (m, 3H)>13 (br s, 1H)Highly deshielded aromatic protons due to -SO₃H group.

References

  • Sans-Sarda, C., et al. (2013). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Organic Chemistry Portal. Available at: [Link]

  • Kaur, H., et al. (2022). Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization. National Institutes of Health. Available at: [Link]

  • CN106518774A. (2017). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Google Patents.
  • Kaur, H., et al. (2022). Synthesis of chitosan with 2-mercapto benzoic acid. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • Galloway, C. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]

  • Konishi, M., et al. (1999). Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites. National Institutes of Health. Available at: [Link]

  • Rovira, M., et al. (2001). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. Available at: [Link]

  • Bielinski, M., et al. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ChemRxiv. Available at: [Link]

  • CN108129322B. (2020). Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.
  • US3948922A. (1976). Oxidation of thiols and disulfides to sulfonic acids. Google Patents.
  • LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • CN111039838A. (2020). Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.
  • University of Wisconsin-Madison. (n.d.). DMSO Oxidation. UW-Madison Chemistry. Available at: [Link]

  • EP2877484A1. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.
  • The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. Available at: [Link]

  • Professor Dave Explains. (2019). Oxidation Reactions of Thiols. YouTube. Available at: [Link]

  • Birus, M., et al. (1988). Studies of the reactions of ferric iron with glutathione and some related thiols. ResearchGate. Available at: [Link]

  • Landino, L. M., et al. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. National Institutes of Health. Available at: [Link]

  • Landino, L. M., et al. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Publishing. Available at: [Link]

  • Eyer, P., et al. (1994). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. National Institutes of Health. Available at: [Link]

  • Anderson, M. D., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Alizadeh, R., & Ghorbani-Choghamarani, A. (2019). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Available at: [Link]

  • Beeson, T. D., et al. (2007). Concerning the Mechanism of the FeCl3-Catalyzed r-Oxyamination of Aldehydes: Evidence for a Non-SOMO Activation Pathway. Princeton University. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available at: [Link]

  • Miller, J. A., et al. (2023). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. Research Square. Available at: [Link]

Sources

Preventing disulfide bond cleavage of "2,2'-Dithiobis(3-methylbenzoic acid)" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2,2'-Dithiobis(3-methylbenzoic acid)

Technical Overview: The Stability Challenge

2,2'-Dithiobis(3-methylbenzoic acid) is a specialized aromatic disulfide used primarily as a thiol-reactive intermediate or probe.[1] Structurally, it consists of two 3-methylbenzoic acid moieties linked by a disulfide bridge at the ortho (2,2') position.

The Core Challenge: While aromatic disulfides are generally more stable than their aliphatic counterparts due to resonance stabilization, they are thermodynamically predisposed to cleavage under specific environmental stressors. The primary degradation pathways are:

  • Nucleophilic Attack (Hydrolysis): Catalyzed by base (high pH), leading to the formation of a thiolate and a sulfenic acid.

  • Disulfide Exchange (Reduction): Triggered by trace thiols or reducing agents.[1]

  • Homolytic Scission (Photolysis): UV light induces the formation of thiyl radicals.[1]

Expert Insight: The presence of the methyl group at the 3-position (ortho to the sulfur linkage) provides significant steric hindrance . This steric bulk acts as a kinetic shield, protecting the disulfide bond from nucleophilic attack compared to unhindered analogs like 2,2'-dithiodibenzoic acid. However, this same strain can make the bond more susceptible to thermal stress.

Critical Storage Protocols (Solid State & Solution)

To maintain >98% integrity over long-term storage, adherence to the following environmental controls is mandatory.

A. Solid State Storage (Lyophilized/Powder)[1]
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLow thermal energy minimizes vibrational modes that lead to homolytic bond scission.[1]
Atmosphere Argon or Nitrogen Overlay Displaces oxygen and moisture.[1] Moisture catalyzes hydrolysis; Oxygen promotes radical propagation.[1]
Container Amber Glass Vial Blocks UV/Visible light (200-450 nm) which can excite electrons in the S-S bond (

), causing cleavage.
Desiccant Silica Gel / Molecular Sieves Prevents hygroscopic uptake.[1] Water molecules in the crystal lattice facilitate hydrolytic degradation.[1]
B. Solution Handling (Stock Solutions)
  • Solvent Choice: Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are preferred for high solubility.[1] Ethanol is acceptable but prone to evaporation.[1]

  • pH Control: Maintain pH < 7.0 . At pH > 8.0, the concentration of hydroxide ions (

    
    ) increases, exponentially accelerating the hydrolytic cleavage of the disulfide bond.
    
  • Additives: Include 1 mM EDTA in aqueous buffers. EDTA chelates trace transition metals (

    
    , 
    
    
    
    ) which act as Lewis acid catalysts for disulfide reduction.[1]

Mechanism of Degradation (Visualization)

Understanding how the bond breaks is key to preventing it.[1] The diagram below details the three primary failure modes.

DisulfideCleavage Start Intact Disulfide (R-S-S-R) Hydrolysis Hydrolysis (High pH) Nucleophilic Attack by OH- Start->Hydrolysis pH > 8.0 Reduction Reduction (Trace Thiols/Metals) Start->Reduction e- donor Photolysis Photolysis (UV Light) Homolytic Scission Start->Photolysis hν (Light) Prod_Hydro Thiolate (R-S⁻) + Sulfenic Acid (R-SOH) Hydrolysis->Prod_Hydro Prod_Reduct Free Thiols (2 x R-SH) Reduction->Prod_Reduct Prod_Photo Thiyl Radicals (2 x R-S•) Photolysis->Prod_Photo Prod_Photo->Prod_Reduct H-abstraction

Caption: Primary degradation pathways for 2,2'-Dithiobis(3-methylbenzoic acid). High pH, reducing agents, and light are the distinct triggers for cleavage.

Troubleshooting & Diagnostics

Q: How do I know if my compound has degraded?

Perform the following "Self-Validating" checks before critical experiments:

1. The Visual Check (Colorimetric Shift)

  • Observation: Pure 2,2'-Dithiobis(3-methylbenzoic acid) is typically an off-white to pale yellow solid.[1]

  • Red Flag: A shift to bright yellow or orange often indicates the formation of the thiolate anion (similar to the TNB anion in Ellman's reagent), suggesting hydrolytic cleavage or contamination.

2. Melting Point Depression

  • Protocol: Measure the melting point.

  • Criterion: A sharp melting range (typically within 2°C) indicates high purity.[1] A broadened range or a drop of >5°C suggests significant disulfide cleavage and the presence of impurities (e.g., 3-methylbenzoic acid or thiol monomers).

3. Ellman’s Assay (Reverse Validation)

  • Protocol: Dissolve a small aliquot in pH 8.0 buffer. Add a known excess of a standard thiol (e.g., Cysteine).[1]

  • Logic: If the disulfide bond is already cleaved, the reaction with Cysteine will yield lower absorbance than calculated. If intact, it will react stoichiometrically.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution at -20°C indefinitely? A: No. Even at -20°C, DMSO is hygroscopic.[1] Repeated freeze-thaw cycles introduce moisture, leading to hydrolysis.[1]

  • Recommendation: Aliquot stock solutions into single-use vials. Flush with nitrogen before freezing.[1] Use within 3 months .

Q: Why does the protocol recommend EDTA? My buffer is pure. A: "Pure" buffers often contain trace metal ions (ppb levels) from salts or glassware.[1] Transition metals like Copper (


) catalyze the auto-oxidation of thiols and the scrambling of disulfide bonds. EDTA (1-5 mM) acts as a "security blanket," sequestering these ions.[1]

Q: I accidentally left the bottle on the benchtop overnight. Is it ruined? A: Likely not, provided it was solid and capped.[1]

  • Action: Check the color.[1] If it remains pale/off-white, flush with nitrogen and return to -20°C. If it has turned bright yellow or caked due to moisture, repurify or discard.[1]

Storage Decision Workflow

Follow this logic gate to determine the optimal storage strategy for your specific state of matter.

StorageWorkflow Start Received Compound State Select State Start->State Solid Solid Powder State->Solid Solution Solubilized (Stock) State->Solution Solid_Action 1. Desiccate (Silica) 2. Flush Headspace (N2) 3. Store -20°C Solid->Solid_Action Solvent_Check Solvent Type? Solution->Solvent_Check Aqueous Aqueous Buffer Solvent_Check->Aqueous Organic DMSO / DMF Solvent_Check->Organic Aq_Action CRITICAL RISK: Hydrolysis likely. Use immediately. Do not store >24h. Aqueous->Aq_Action Org_Action 1. Aliquot (Single Use) 2. Protect from Light 3. Store -20°C (3 months max) Organic->Org_Action

Caption: Decision tree for optimal storage. Note the critical risk associated with aqueous storage.

References

  • Cleland, W. W. (1964).[1] Dithiothreitol, a New Protective Reagent for SH Groups.[1] Biochemistry, 3(4), 480–482.

  • Ellman, G. L. (1959).[1][2] Tissue sulfhydryl groups.[1][2] Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • Nagy, P. (2013).[1] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[1] Antioxidants & Redox Signaling, 18(13), 1623–1641.

  • Sigma-Aldrich. (n.d.).[1][3] Product Information: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1][4][5][6] Technical Bulletin.

  • Whitesides, G. M., et al. (1977).[1] Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent. Journal of Organic Chemistry, 42(2), 332–338.

Sources

Technical Support: Optimizing Polymerization with 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: POLY-SS-3M Subject: Optimization of reaction kinetics, solubility, and disulfide stability for CAS 13363-59-2.

Executive Summary: The Molecule & Its Challenges

You are working with 2,2'-Dithiobis(3-methylbenzoic acid) (often abbreviated as 3-Me-DTBA or DT-m-TA ). This is a structural analog of the more common 2,2'-dithiodibenzoic acid (DTBA), but with a critical difference: the methyl group at the 3-position provides steric protection to the disulfide bond.

Why this matters:

  • Advantage: The steric bulk reduces the rate of "disulfide scrambling" (unwanted exchange reactions) during polymerization, leading to more defined sequences compared to unsubstituted DTBA.

  • Challenge: It significantly alters solubility profiles and requires more aggressive activation of the carboxylic acid groups due to steric hindrance near the reaction center.

This guide addresses the three most common failure modes: Early Precipitation , Low Molecular Weight , and Uncontrolled Gelation .

Pre-Reaction Checklist: Solubility & Monomer Activation

The Issue: Aromatic dicarboxylic acids are notoriously insoluble in standard organic solvents. The 3-methyl group increases lipophilicity slightly but disrupts crystal packing, often requiring specific solvent systems.

Protocol A: Solvent Selection Table
Solvent SystemSuitabilityNotes
NMP / LiCl (5%) High Gold Standard. Lithium Chloride disrupts hydrogen bonding, preventing premature precipitation of the oligomer.
DMSO Medium Good solubility but difficult to remove; high boiling point risks disulfide thermal degradation (>100°C).
THF / DMF Low Generally poor for the monomer unless converted to acid chloride first.
Water (Basic pH) Specific Soluble as a salt (pH > 8), utilized only for Interfacial Polymerization.
Protocol B: Monomer Activation (Critical Step)

Direct reaction of the carboxylic acid with amines/diols is slow due to the ortho-substituent (the sulfur linkage) and the meta-methyl group. You must activate the monomer.

Recommended Route: Thionyl Chloride (


) Activation 
  • Reflux: Reflux 3-Me-DTBA in excess

    
     with a catalytic amount of DMF (3-5 drops) for 4 hours at 75°C.
    
  • Observation: The suspension should turn into a clear yellow solution.

  • Purification: Remove excess

    
     under vacuum. Do not distill  at high temperatures (>100°C) to avoid homolytic cleavage of the S-S bond.
    
  • Yield: Isolate the diacid chloride (solid/oil) and use immediately.

Expert Insight: If your application is biological (drug delivery) and you cannot tolerate trace acid, use EDC/NHS activation in DMF, but expect lower yields (60-70%) due to the steric bulk hindering the formation of the active ester.

Polymerization Protocols

Workflow 1: Solution Polycondensation (Polyamides/Polyesters)

Best for: High molecular weight, controlled architecture.

  • Dissolution: Dissolve diamine/diol in anhydrous NMP containing 4-5 wt% dry LiCl. Stir until clear.

  • Cooling: Cool to 0°C . (Low temp prevents side reactions during the exothermic addition).

  • Addition: Add the 3-Me-DTBA Acid Chloride (prepared above) dropwise.

    • Stoichiometry is Vital: Ensure exactly 1:1 molar ratio. Even a 1% deviation limits MW to <10,000 Da (Carothers equation).

  • Reaction:

    • 1 hour at 0°C.

    • Ram to room temperature for 12-24 hours.

    • Optional: Heat to 60°C for 2 hours to drive completion (Do not exceed 80°C to protect the disulfide).

  • Precipitation: Pour into excess Methanol or Water.

Workflow 2: Interfacial Polymerization

Best for: Nanocapsules, rapid screening.

  • Aqueous Phase: Dissolve diamine in Water + NaOH (Acid scavenger).

  • Organic Phase: Dissolve 3-Me-DTBA Acid Chloride in Chloroform or DCM.

  • Mixing: Combine phases under high-shear stirring (Ultra-Turrax or sonication).

  • Result: Polymer forms instantly at the interface.

Troubleshooting Logic & Visualizations

Diagram 1: The Polycondensation Workflow

PolymerizationWorkflow Start Start: 3-Me-DTBA Activation Activation (SOCl2 or EDC) Start->Activation Activate COOH Mixing Mixing (0°C) Dropwise Addition Activation->Mixing Acid Chloride SolventPrep Solvent Prep (NMP + LiCl) SolventPrep->Mixing Diamine/Diol Aging Aging (RT, 24h) Slow Growth Mixing->Aging Polycondensation Aging->Mixing Low MW? Check Stoichiometry Quench Precipitation (MeOH/Water) Aging->Quench Isolate

Caption: Standard workflow for synthesizing polyamides/polyesters from 3-Me-DTBA, emphasizing the critical activation and low-temperature mixing steps.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Precipitation Precipitation during Reaction? Issue->Precipitation Gelation Uncontrolled Gelation? Issue->Gelation LowMW Low Molecular Weight? Issue->LowMW SolventCheck Check Solvent System Add 5% LiCl Precipitation->SolventCheck TempCheck Check Temperature Is T > 80°C? Gelation->TempCheck PurityCheck Check Monomer Purity Recrystallize LowMW->PurityCheck Action1 Switch to NMP/LiCl or DMAc SolventCheck->Action1 Action2 Reduce T to <60°C (Prevent S-S Exchange) TempCheck->Action2 Action3 Verify 1:1 Stoichiometry (Carothers Eq) PurityCheck->Action3

Caption: Diagnostic logic for resolving common polymerization failures. Note that gelation often implies unwanted disulfide exchange.

FAQ: Technical Support

Q: Why is my polymer turning dark brown/black? A: This indicates oxidation or sulfur degradation. Ensure you are working under an inert atmosphere (


 or Ar). If using amines, ensure they are not oxidized. Darkening can also occur if the reaction temperature exceeds 100°C, causing homolytic cleavage of the disulfide bond.

Q: Can I use direct polycondensation (Yamazaki-Higashi conditions) with phosphites? A: Yes, but it is risky. Phosphites (like triphenyl phosphite) can nucleophilically attack the disulfide bond, leading to cleavage and "scrambling" of the polymer chain [1]. The acid chloride route (Protocol B) is chemically safer for the disulfide integrity.

Q: How do I cleave the polymer for drug release? A: The 3-methyl group provides steric hindrance, so cleavage might be slower than unsubstituted DTBA.

  • Standard: 10 mM DTT (Dithiothreitol) or Glutathione (GSH) in aqueous buffer (pH 7.4).

  • Observation: Expect degradation times to increase by 1.5x - 2x compared to standard DTBA due to the methyl group blocking the attacking thiolate [2].

Q: My molecular weight is stuck at 5,000 Da. How do I increase it? A: This is a classic stoichiometry issue.

  • Dry your monomers thoroughly (vacuum oven). Water acts as a chain terminator.

  • Ensure your diamine/diol is 99.9% pure.

  • If using the acid chloride, ensure full conversion. Residual unreacted acid acts as a stopper.

References

  • RSC Advances. (2012). Synthesis and characterization of new soluble polyamides containing disulfide linkages. Royal Society of Chemistry.

  • Chemical Science. (2016).[1][2] The underlying mechanisms for self-healing of poly(disulfide)s.[1][2] Royal Society of Chemistry.

  • ACS Macro Letters. (2022). Ultrafast Poly(disulfide) Synthesis in the Presence of Organocatalysts. American Chemical Society.

Sources

"2,2'-Dithiobis(3-methylbenzoic acid)" stability in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: DTMBA | CAS: 15412-28-9 Support Tier: Senior Application Science Status: Operational[1]

Module 1: The Stability & Solubility Matrix

Executive Summary

2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA) presents a classic "chemical tug-of-war" for researchers.[1] Its stability and utility are governed by two competing functional groups:

  • Carboxylic Acid Groups: Require pH > 4.5 for deprotonation and solubility.[1]

  • Disulfide Bridge: Susceptible to nucleophilic attack (hydrolysis) at pH > 9.0 .[1]

The "Goldilocks Zone" for this compound is strictly pH 6.0 – 8.0. Deviating from this range is the primary cause of experimental failure.[1]

Mechanism of Action

Unlike its nitro-substituted cousin DTNB (Ellman's Reagent), DTMBA contains electron-donating methyl groups.[1] This makes the disulfide bond more resistant to cleavage than DTNB, but also renders the molecule less soluble in acidic media due to the lipophilic methyl groups.[1]

Visualizing the pH Landscape

The following diagram illustrates the speciation and risk factors at different pH levels.

DTMBA_Stability Low_pH Acidic (pH < 4.0) Protonated Form Neutral_pH Neutral (pH 6.0 - 8.0) Carboxylate Anion Low_pH->Neutral_pH Add Base (NaOH) Precipitate Precipitation (Insoluble Solid) Low_pH->Precipitate -COOH protonation Hydrophobicity dominates High_pH Alkaline (pH > 9.0) Disulfide Hydrolysis Neutral_pH->High_pH Excess Base Stable Stable Solution (Active Dimer) Neutral_pH->Stable Optimal State Degradation Degradation Products (Thiol + Sulfinic Acid) High_pH->Degradation OH- Nucleophilic Attack Disproportionation

Figure 1: The pH-dependent speciation of DTMBA.[1] Note the narrow stability window compared to aliphatic disulfides.

Module 2: Preparation Protocols

Standard Operating Procedure (SOP-DTMBA-01)

Objective: Prepare a stable 10 mM stock solution.

Critical Warning: Do not dissolve directly in unbuffered water.[1] The intrinsic acidity of the carboxylic acid groups will lower the pH, causing the compound to crash out of solution immediately.

Reagents:
  • DTMBA Solid (Store at 2-8°C).[1]

  • Buffer: 100 mM Sodium Phosphate (pH 7.4) or 50 mM Sodium Bicarbonate.[1]

  • Solvent Aid (Optional): DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Workflow:
  • Weighing: Weigh the appropriate amount of DTMBA.

  • Pre-Solubilization (Recommended): Dissolve the powder in a minimal volume of DMSO (e.g., for a 10 mL final volume, use 0.5 mL DMSO).[1]

    • Why? This overcomes the initial kinetic barrier to dissolution and ensures no micro-crystals remain.[1]

  • Dilution: Slowly add the buffer (pH 7.4) to the DMSO concentrate while vortexing.

  • Verification: Check the pH. If it drops below 6.5 due to the acid addition, adjust carefully with 1M NaOH.[1]

    • Caution: Do not overshoot pH 9.0 during adjustment.[1]

ParameterSpecificationNotes
Solubility Limit ~50 mM (in pH 7.[1]4)Higher conc.[1] requires DMSO.[1]
Storage -20°C (Aliquot)Avoid freeze-thaw cycles.
Shelf Life 24 Hours (Room Temp)Oxidation/Hydrolysis risk over time.[1]

Module 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding water. What happened?

Diagnosis: Protonation-induced precipitation.[1] Explanation: The pKa of the benzoic acid moiety is approximately 4.3 [1].[1] In pure water, the ionization of DTMBA lowers the pH below this threshold, protonating the carboxylates. The neutral molecule is hydrophobic (due to the methyl groups) and insoluble.[1] Fix: Add 1M NaOH dropwise until the solution clears (target pH 7.0), or restart using a buffered solvent (PBS pH 7.4).

Q2: I am using DTMBA to quantify thiols, but I don't see a yellow color change like with Ellman's Reagent.

Diagnosis: Incorrect detection method. Explanation: This is a common confusion. Ellman's Reagent (DTNB) produces the thionitrobenzoate anion, which is intensely yellow (Abs max 412 nm) due to the resonance of the nitro group. DTMBA lacks this nitro group; its cleavage product (3-methyl-2-mercaptobenzoic acid) does not have a strong colorimetric signature in the visible spectrum.[1] Fix: You must use UV detection (HPLC) or monitor absorbance in the UV range (approx. 250-280 nm), though background interference is higher here.[1]

Q3: I stored my stock solution at pH 10.0 to ensure solubility, but now it's inactive.

Diagnosis: Alkaline hydrolysis (Disulfide scrambling). Explanation: At pH > 9.0, hydroxide ions (


) act as nucleophiles, attacking the disulfide bond.[1] This leads to disproportionation, forming a thiol and a sulfenic/sulfinic acid [2].[1]
Fix:  Never store at pH > 8.0. If high pH is required for a reaction, prepare the solution immediately before use.[1]

Module 4: Analytical Validation

Since colorimetric assay is not viable, use this HPLC method to validate stability.[1]

Method: Reverse-Phase HPLC[1]

  • Column: C18 (e.g., Agilent Zorbax), 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm or 280 nm.[1]

Interpretation:

  • Peak A (Early eluting): 3-methyl-2-mercaptobenzoic acid (Degradation product / Monomer).[1]

  • Peak B (Late eluting): DTMBA (Intact Dimer).[1]

  • Note: If Peak A increases over time in your stock solution, oxidation or hydrolysis has occurred.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7418, 3-Methylbenzoic acid (Monomer pKa reference). Retrieved February 7, 2026 from [Link]

  • Donovan, J. W., & White, T. M. (1971). Alkaline hydrolysis of the disulfide bonds of ovomucoid and of low molecular weight aliphatic and aromatic disulfides.[1][2] Biochemistry, 10(1), 32–38.[1] (Mechanistic foundation for aromatic disulfide hydrolysis). [Link]

Sources

Troubleshooting "2,2'-Dithiobis(3-methylbenzoic acid)" NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Spectroscopy Support Hub. This guide addresses the specific challenges in acquiring and interpreting the Nuclear Magnetic Resonance (NMR) spectra of 2,2'-Dithiobis(3-methylbenzoic acid) (CAS: 40036-69-1). This compound is a symmetric diaryl disulfide often used as a synthetic intermediate or ligand. Its structural features—specifically the disulfide bridge and ortho-substitution—introduce unique spectral behaviors that frequently confuse standard automated analysis.

Part 1: Sample Preparation & Solubility (The Foundation)

Q: Why is my sample cloudy or showing weak signals in Chloroform (


)? 

A: 2,2'-Dithiobis(3-methylbenzoic acid) possesses two carboxylic acid groups, making it highly polar and prone to dimerization via hydrogen bonding. It has poor solubility in non-polar solvents like Chloroform.

Protocol: Optimal Solvation

  • Primary Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6). It disrupts hydrogen bonding, ensuring full solubility and sharper peaks.

  • Concentration: Aim for 10–15 mg in 0.6 mL of solvent.

  • Water Management: Use ampouled, dry DMSO-d6. Water (HDO) peaks in wet DMSO appear near 3.33 ppm and can obscure critical signal integrations or accelerate proton exchange.

Technical Insight: In


, the carboxylic acid protons often broaden significantly or disappear due to rapid exchange with trace water. In dry DMSO-d6, the exchange rate is slowed, often allowing observation of the acid proton near 13.0 ppm.

Part 2: Spectral Assignment & Peak Analysis

Q: How do I interpret the aromatic region for this specific substitution pattern?

A: The molecule has


 symmetry. You will see one set of signals  representing both rings. The substitution pattern on the benzene ring is 1,2,3 (1-COOH, 2-S-, 3-Me).
Expected Chemical Shifts (DMSO-d6)
MoietyProton CountMultiplicityApprox.[1] Shift (

)
Structural Logic
-COOH 2H (1 per ring)Broad Singlet12.5 – 13.5 ppmHighly deshielded acidic proton. May be invisible if "wet".
Ar-H (C6) 2HDoublet (d)7.8 – 7.9 ppmOrtho to electron-withdrawing Carbonyl (

). Most downfield aromatic.
Ar-H (C4) 2HDoublet (d)7.4 – 7.5 ppmOrtho to Methyl group; Meta to Carbonyl.
Ar-H (C5) 2HTriplet (t/dd)7.3 – 7.4 ppmMeta to both substituents. Often overlaps with H4.
-CH3 6HSinglet2.3 – 2.4 ppmMethyl group attached to aromatic ring.
Visualization: Assignment Workflow

NMR_Assignment Start Start: 1H NMR Spectrum Region1 Region: 12-14 ppm Start->Region1 Region2 Region: 7.0-8.0 ppm Start->Region2 Region3 Region: 2.0-2.5 ppm Start->Region3 Decision1 Broad Singlet? Region1->Decision1 Result2 Aromatic Ring (3H) Region2->Result2 Pattern: d, t, d Decision2 Integration = 3H? Region3->Decision2 Result1 COOH (Acidic) Decision1->Result1 Yes Decision1->Result1 No (Exchange) Result3 Methyl Group (-CH3) Decision2->Result3 Yes

Figure 1: Logic flow for assigning primary functional groups in 2,2'-Dithiobis(3-methylbenzoic acid).

Part 3: Troubleshooting Common Anomalies

Q: I see "extra" peaks in the aromatic region. Is my compound impure?

A: Before assuming impurity, rule out Atropisomerism and Thiol Formation .

Scenario A: The "Split" Spectrum (Atropisomerism)

Diaryl disulfides have a high rotational barrier around the S-S bond (dihedral angle ~90°). The bulky ortho-substituents (-COOH and the other ring) can restrict rotation.

  • Symptom: Broadened peaks or "double" peaks at room temperature.

  • Verification: Run a Variable Temperature (VT) NMR. Heating the sample to 50–60°C should coalesce the peaks into sharp singlets/doublets as rotation becomes fast on the NMR timescale.

Scenario B: Thiol Contamination (Reduction)

The disulfide bond can cleave to form the monomer: 3-methyl-2-mercaptobenzoic acid .

  • Symptom: A sharp singlet near 3.0–5.0 ppm (S-H) and a shift in the aromatic peaks.

  • Diagnostic: The thiol monomer lacks the symmetry of the dimer. The chemical shifts of the protons ortho to the sulfur will move upfield (shielded) compared to the disulfide.

Q: My integration values are off (e.g., Methyl is 3.5H instead of 3H). Why?

A: This is likely due to T1 Relaxation issues.

  • Cause: Methyl protons often have different relaxation times (

    
    ) than aromatic protons. If your relaxation delay (
    
    
    
    ) is too short (e.g., default 1 sec), the methyl signal may not fully recover, leading to under-integration relative to aromatics, or vice versa.
  • Fix: Increase the relaxation delay (

    
    ) to 5–10 seconds  for quantitative integration.
    

Part 4: Advanced Verification (Self-Validating Protocols)

Use these experiments to confirm the structural integrity of your molecule.

Protocol 1: D2O Shake (Acid Confirmation)
  • Acquire a standard 1H spectrum in DMSO-d6.

  • Add 1–2 drops of Deuterium Oxide (

    
    ) to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Result: The peak at ~13 ppm (-COOH) must disappear. If a peak at ~3-5 ppm (suspected -SH) also disappears, it confirms an exchangeable proton (thiol impurity).

Protocol 2: Disulfide Stability Check
  • Leave the DMSO solution overnight.

  • Re-acquire the spectrum.

  • Result: If new peaks appear, your compound is unstable in solution (likely disproportionation or oxidation to sulfoxides). Disulfides are generally stable, but trace base in DMSO can catalyze cleavage.

Troubleshooting Decision Tree

Troubleshooting Problem Anomaly Detected Type Type of Anomaly? Problem->Type Broad Broad/Split Peaks Type->Broad Shape Extra Extra Sharp Peaks Type->Extra Count Missing Missing COOH Peak Type->Missing Absence Action1 Run VT-NMR (50°C) Broad->Action1 Action2 Check for S-H (~4ppm) Check Solvent Impurities Extra->Action2 Action3 Check Water Content Dry Solvent Missing->Action3 Outcome1 Peaks Coalesce: Restricted Rotation Action1->Outcome1 Outcome2 SH Present: Thiol Impurity Action2->Outcome2

Figure 2: Diagnostic pathway for resolving spectral anomalies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7418, 3-Methylbenzoic acid. (Monomer data used for shift prediction). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent impurity identification).[2] Retrieved from [Link]

  • Clayden, J., et al. (2009).Atropisomerism in diaryl compounds. Wiley-VCH. (Mechanistic basis for restricted rotation in ortho-substituted diaryl systems).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (General principles of disulfide and benzoic acid NMR interpretation).

Sources

Technical Support Center: 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,2'-Dithiobis(3-methylbenzoic acid) is a symmetrical aromatic disulfide. Structurally, it is an analog of 2,2'-dithiodibenzoic acid (DTBA) and related to Ellman’s Reagent (DTNB) . In drug development and polymer chemistry, it serves as a cleavable crosslinker or a precursor for zinc-ejecting antiviral agents.

Its utility relies entirely on the integrity of the disulfide bond (


). However, this bond is chemically dynamic. It is susceptible to reductive cleavage  (intentional), oxidative degradation  (accidental), and disulfide exchange  (artifactual).

This guide provides the mechanistic insights and protocols necessary to maintain sample integrity and accurately analyze degradation products.

Degradation Pathways (Mechanistic Map)

The following diagram illustrates the three primary fates of the molecule in solution. Use this map to identify potential impurities in your LC-MS data.

DegradationMap Parent 2,2'-Dithiobis(3-methylbenzoic acid) (Parent Disulfide) Thiol 3-Methyl-2-mercaptobenzoic acid (Free Thiol) Parent->Thiol Reductive Cleavage Sulfinic Intermediate Thiosulfinates Parent->Sulfinic Slow Oxidation Mixed Mixed Disulfide (Scrambled Product) Parent->Mixed Disulfide Exchange RedAgent Reductant (DTT, TCEP, GSH) OxAgent Oxidant (H2O2, Air, UV) Sulfonic 3-Methyl-2-sulfobenzoic acid (Irreversible Oxidation) Sulfinic->Sulfonic Rapid Oxidation ExAgent R-SH (Contaminant Thiol)

Figure 1: Mechanistic fates of 2,2'-Dithiobis(3-methylbenzoic acid). The disulfide bond is the reactive center for all primary degradation routes.

Technical Modules & Troubleshooting

Module A: Stability & Storage (Preventative)

Issue: The white crystalline powder turns faint yellow or develops a sulfurous odor over time. Diagnosis: Photolytic degradation or auto-oxidation.

Aromatic disulfides can undergo homolytic cleavage under UV light, generating thiyl radicals that recombine or oxidize. The "sulfurous" smell indicates the release of trace volatile sulfur species or degradation to the free thiol.

Protocol: Storage Best Practices

  • Solid State: Store at -20°C in an amber vial.

  • In Solution: Avoid storing in basic buffers (pH > 7.5) for extended periods. The thiolate anion (

    
    ) is a potent nucleophile that catalyzes disulfide exchange [1].
    
  • Inert Gas: Flush opened vials with Argon or Nitrogen to prevent oxidative hydrolysis.

Module B: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "Ghost Peaks" or broad plateaus appear in the chromatogram. Diagnosis: On-column Disulfide Scrambling (Artifactual Exchange).

This is the most common error in disulfide analysis. If your sample contains any free thiol (impurity or degradation product), it can react with the parent disulfide during the separation process inside the column, creating false peaks.

Mechanism:



This reaction is catalyzed by the slightly basic environment of silanol groups on older silica columns or neutral mobile phases [2].

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Split Peaks Disulfide exchange on-columnAcidify Mobile Phase: Ensure pH is < 3.0 (use 0.1% Formic Acid or TFA). Acidic pH protonates thiols (

), suppressing the nucleophilic thiolate (

) form required for exchange.
Rising Baseline Metal-catalyzed oxidationAdd EDTA: Add 0.1 mM EDTA to the aqueous mobile phase to chelate trace iron/copper, which catalyze oxidation.
Retention Shift Ionization of Carboxylic AcidBuffer Control: The benzoic acid moiety has a pKa

3-4. Run at pH 2.0 (fully protonated) or pH 7.0 (fully ionized) to stabilize retention time. Do not run at pH 3-5.
Module C: Distinguishing Degradation Products

Scenario: You observe a new peak and need to confirm if it is the Thiol (reduction) or the Sulfonic Acid (oxidation).

Protocol: The Ellman's Validation Test Since 2,2'-Dithiobis(3-methylbenzoic acid) does not have the strong chromophore of DTNB, you cannot rely solely on color change. Use this spiking protocol:

  • Aliquot: Take 100 µL of your degraded sample.

  • Spike: Add 10 µL of 10 mM DTNB (Ellman's Reagent) in pH 8.0 buffer.

  • Observation:

    • Immediate Yellow Color (412 nm): The degradation product is the Free Thiol (3-methyl-2-mercaptobenzoic acid). The thiol reacts with DTNB to release the yellow TNB anion [3].

    • No Color Change: The degradation product is likely the Sulfonic Acid or an unreactive oxidative species.

Frequently Asked Questions (FAQs)

Q1: Can I use TCEP to reduce this compound for analysis? A: Yes, TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT. TCEP is effective at acidic pH (where disulfides are stable against scrambling) and does not contain a thiol group, preventing it from forming mixed disulfides with your target [1].

Q2: I see a mass shift of +16 Da or +32 Da in my LC-MS. What is this? A: This indicates oxidative degradation.[1]

  • +16 Da: Formation of a Thiosulfinate (

    
    ).
    
  • +32 Da: Formation of a Thiosulfonate (

    
    ) or two sulfenic acids.
    These are common artifacts if the sample was exposed to air in solution for >24 hours.
    

Q3: Is the degradation biologically relevant? A: Yes. In soil and microbial environments, related compounds like 2,2'-dithiodibenzoic acid are degraded by species such as Variovorax.[2][3] The pathway involves cleavage of the disulfide followed by decarboxylation and ring opening [4]. In cell culture, intracellular glutathione (GSH) will rapidly reduce the disulfide to the free thiol.[4]

References

  • Whitesides, G. M., et al. (1977). "Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent." Journal of Organic Chemistry.

  • Jensen, P. H., et al. (2012). "Artifactual Disulfide Scrambling in HPLC Analysis." Analytical Biochemistry.
  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics.

  • Florida, A., et al. (2000). "Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites." Applied and Environmental Microbiology.

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,2'-Dithiobis(3-methylbenzoic acid). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their experiments. The following question-and-answer format directly addresses common issues, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Precursor Issues

Question 1: What is a common synthetic route to 2,2'-Dithiobis(3-methylbenzoic acid), and what byproducts can arise from the precursor synthesis?

Answer: A prevalent and logical synthetic route involves two main stages:

  • Synthesis of the Thiol Precursor: The immediate precursor is typically 2-mercapto-3-methylbenzoic acid. This is commonly synthesized from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) via a diazotization reaction, followed by the introduction of a thiol group using a sulfur-containing nucleophile like sodium hydrosulfide or xanthate.

  • Oxidative Coupling: The 2-mercapto-3-methylbenzoic acid is then oxidized to form the desired disulfide, 2,2'-Dithiobis(3-methylbenzoic acid).

A primary source of byproducts is the initial diazotization step. Diazonium salts are highly reactive intermediates.[1] In the presence of water, the diazonium group can be displaced to form a hydroxyl group, leading to the formation of 2-hydroxy-3-methylbenzoic acid . This phenolic byproduct can be difficult to separate from the desired thiol precursor due to the similar acidic nature of the carboxylic acid and phenol groups.

Additionally, incomplete reaction or side reactions during the introduction of the thiol group can lead to residual starting material or other minor impurities.

Oxidation & Byproduct Formation

Question 2: I've successfully synthesized the 2-mercapto-3-methylbenzoic acid precursor. What are the common byproducts I should be aware of during the oxidation step to form the disulfide?

Answer: The oxidation of a thiol to a disulfide is a delicate process, and over-oxidation is the most common issue. While mild oxidizing agents are used, they can sometimes lead to the formation of more highly oxidized sulfur species.

The primary byproduct of concern during the oxidation of 2-mercapto-3-methylbenzoic acid is the 3-methyl-2-sulfobenzoic acid . This occurs when the thiol is oxidized beyond the disulfide stage to a sulfonic acid.[2][3] The formation of this byproduct is often favored by stronger oxidizing agents, prolonged reaction times, or elevated temperatures.

It is crucial to carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress closely to minimize the formation of the sulfonic acid. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or even air (in the presence of a catalyst).[4]

Byproduct Identification: A Multi-Technique Approach

Question 3: My final product shows multiple spots on TLC/peaks in HPLC. How can I definitively identify the main byproducts?

Answer: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying the byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent first step to assess the purity of your product and to resolve the different components. A reversed-phase C18 column is typically effective for separating these aromatic acids.

Troubleshooting Tip: Due to the similar polarities of the target compound and its potential byproducts, achieving baseline separation can be challenging. A gradient elution with a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer with a low pH) and an organic modifier like acetonitrile or methanol is recommended.[5]

Compound Expected Elution Order (Reversed-Phase HPLC) Rationale
3-methyl-2-sulfobenzoic acidEarliestThe highly polar sulfonic acid group will have the weakest retention on a C18 column.
2-hydroxy-3-methylbenzoic acidIntermediateMore polar than the thiol or disulfide due to the hydroxyl group.
2-mercapto-3-methylbenzoic acidIntermediateLess polar than the hydroxy and sulfonic acid derivatives.
2,2'-Dithiobis(3-methylbenzoic acid) Latest Being the largest and most non-polar of the likely compounds, it will have the strongest retention.
Mass Spectrometry (MS)

MS is invaluable for confirming the molecular weights of the components in your mixture. Electrospray ionization (ESI) in negative ion mode is often well-suited for these acidic compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M-H]⁻ Ion (m/z) Key Fragmentation Patterns
2,2'-Dithiobis(3-methylbenzoic acid) C₁₆H₁₄O₄S₂334.41333.0Cleavage of the S-S bond.
2-mercapto-3-methylbenzoic acidC₈H₈O₂S168.21167.0Loss of H₂O and/or CO₂ from the carboxylic acid.
2-hydroxy-3-methylbenzoic acidC₈H₈O₃152.15151.1Loss of H₂O and/or CO₂.[1]
3-methyl-2-sulfobenzoic acidC₈H₈O₅S216.21215.0Loss of SO₂ (64 Da) or SO₃ (80 Da).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation of the isolated byproducts. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Compound -CH₃ (ppm) Aromatic-H (ppm) -COOH (ppm) -SH or -OH (ppm)
2,2'-Dithiobis(3-methylbenzoic acid) ~2.3-2.5~7.2-8.0 (multiplets)~13.0-14.0N/A
2-mercapto-3-methylbenzoic acid~2.3-2.5~7.0-7.8 (multiplets)~13.0-14.0~4.0-5.0 (broad)
2-hydroxy-3-methylbenzoic acid~2.32~6.9-7.2 (multiplets)[1]~13.0[1]~9.6 (broad)[1]
3-methyl-2-sulfobenzoic acid~2.4-2.6~7.5-8.2 (multiplets)~13.0-14.0N/A

Note: The exact chemical shifts can vary depending on the solvent and concentration. The disappearance of the thiol (-SH) proton signal upon D₂O exchange can be a useful diagnostic tool.

Experimental Protocols & Workflows

Protocol 1: General HPLC Method for Byproduct Analysis
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method to purify 2,2'-Dithiobis(3-methylbenzoic acid) from more polar byproducts like the sulfonic acid and hydroxy-acid derivatives.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble component of a mixed system). b. If using a mixed solvent, slowly add the less soluble component (e.g., water) until the solution becomes slightly turbid. c. Add a small amount of the more soluble solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Assessment of Purity: Analyze the recrystallized material by HPLC to confirm the removal of byproducts.

Visualizing the Process: Diagrams

Synthesis_and_Byproducts cluster_precursor Precursor Synthesis cluster_oxidation Oxidation 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid Diazonium Salt Diazonium Salt 2-amino-3-methylbenzoic acid->Diazonium Salt NaNO2, HCl 2-mercapto-3-methylbenzoic acid 2-mercapto-3-methylbenzoic acid Diazonium Salt->2-mercapto-3-methylbenzoic acid NaSH or Xanthate 2-hydroxy-3-methylbenzoic acid 2-hydroxy-3-methylbenzoic acid Diazonium Salt->2-hydroxy-3-methylbenzoic acid H2O (Side Reaction) 2,2'-Dithiobis(3-methylbenzoic acid) 2,2'-Dithiobis(3-methylbenzoic acid) 2-mercapto-3-methylbenzoic acid->2,2'-Dithiobis(3-methylbenzoic acid) Mild Oxidant (e.g., H2O2) 3-methyl-2-sulfobenzoic acid 3-methyl-2-sulfobenzoic acid 2-mercapto-3-methylbenzoic acid->3-methyl-2-sulfobenzoic acid Over-oxidation Analytical_Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Assess Purity & Separate Isolated Peaks Isolated Peaks HPLC Analysis->Isolated Peaks MS Analysis MS Analysis Isolated Peaks->MS Analysis Determine MW NMR Analysis NMR Analysis Isolated Peaks->NMR Analysis Determine Structure Byproduct ID Byproduct ID MS Analysis->Byproduct ID NMR Analysis->Byproduct ID

Caption: Analytical workflow for byproduct identification.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields. Synthesis, 2007(01), 81-84.
  • Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(7), 953-958.
  • Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • T'Kindt, R., Mangelings, D., & Vander Heyden, Y. (2020). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 124(30), 6296-6306.
  • Chemistry LibreTexts. (2020). 10.10: Thiols and Sulfides. Retrieved from [Link]

Sources

Improving the shelf life of "2,2'-Dithiobis(3-methylbenzoic acid)"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2'-Dithiobis(3-methylbenzoic acid)

Welcome to the dedicated technical support guide for 2,2'-Dithiobis(3-methylbenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to maximize the shelf life and ensure the integrity of this critical reagent. Here, we address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the shelf life of 2,2'-Dithiobis(3-methylbenzoic acid)?

A1: The stability of 2,2'-Dithiobis(3-methylbenzoic acid) is primarily dictated by the integrity of its disulfide bond (-S-S-). This functional group is susceptible to both reductive and oxidative cleavage. The main factors that accelerate degradation are:

  • Oxygen: Atmospheric oxygen can lead to the oxidation of the disulfide bond, forming various thiosulfinates and sulfonic acids, especially under non-optimal conditions.

  • Light: UV radiation can provide the energy to homolytically cleave the disulfide bond, generating thiyl radicals that can participate in a cascade of unwanted side reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways and may introduce dissolved oxygen or catalytic impurities.

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[1][2]

  • Contaminants: The presence of reducing agents (like free thiols) or oxidizing agents (like peroxides) can directly attack the disulfide linkage.[3]

Q2: What is the principal degradation pathway I should be aware of?

A2: The most common degradation pathway involves the cleavage of the disulfide bond. In a research environment, this is often a reductive cleavage, which can be initiated by trace impurities or even other molecules of the compound itself under certain conditions. This process, known as thiol-disulfide exchange, results in the formation of the corresponding thiol, 2-mercapto-3-methylbenzoic acid.[4] While oxidative pathways exist, the disproportionation into thiols is a key concern for purity.

Below is a diagram illustrating the primary degradation routes.

main_compound 2,2'-Dithiobis(3-methylbenzoic acid) thiol_product 2-Mercapto-3-methylbenzoic acid main_compound->thiol_product Reductive Cleavage oxidized_products Oxidized Species (e.g., Thiosulfinates, Sulfonic Acids) main_compound->oxidized_products Oxidative Cleavage stressors_reduction Stressors: • Reducing Agents • Light (UV) • Trace Thiols stressors_reduction->main_compound stressors_oxidation Stressors: • Oxygen (Air) • Peroxides • High Humidity stressors_oxidation->main_compound

Caption: Primary degradation pathways for 2,2'-Dithiobis(3-methylbenzoic acid).

Q3: What are the ideal storage conditions to maximize the shelf life of the solid compound?

A3: To mitigate the factors described above, adherence to strict storage protocols is essential. We have summarized the optimal conditions in the table below. The core principle is to create an environment that is cold, dark, dry, and inert.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions. While some disulfide compounds may be stored at -20°C, refrigeration is generally sufficient and avoids potential freeze-thaw issues with trace moisture.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation of the disulfide bond. This is the most critical factor for long-term stability.[3]
Light Amber Glass VialProtects the compound from UV and visible light, which can induce photochemical cleavage of the S-S bond.
Humidity Tightly Sealed Container with DesiccantPrevents moisture ingress, which can facilitate hydrolysis and introduce dissolved oxygen. Store in a desiccator cabinet if possible.
Container Borosilicate Glass (Type 1)Ensures an inert contact surface, minimizing the risk of catalytic degradation from container impurities.
Q4: Can I store 2,2'-Dithiobis(3-methylbenzoic acid) in solution? What are the best practices?

A4: Storing this compound in solution is not recommended for long-term stability. Reactivity and degradation are significantly accelerated in solution. If you must prepare a stock solution for short-term use (i.e., within a single day or a few days), follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous, and de-gassed aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or water if possible, as they can participate in degradation reactions.

  • De-gassing: Before dissolving the compound, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Storage: Store the solution at 2-8°C under an inert gas headspace and protect it from light.

  • pH: Disulfide bond stability is pH-dependent. Avoid basic conditions, as they can promote thiol-disulfide exchange if any free thiols are present.[5]

Troubleshooting Guide

Problem: My solid 2,2'-Dithiobis(3-methylbenzoic acid) has a noticeable yellowish tint, but it was off-white when I received it.
  • Probable Cause: A color change often indicates the formation of oxidized byproducts or polymeric species. This suggests that the compound has been exposed to oxygen and possibly light over time. The disulfide bond or aromatic rings may have undergone oxidation.

  • Recommended Action:

    • Do not use for critical experiments. The purity is compromised, and the impurities could interfere with your reaction.

    • Perform a purity check. Use an analytical technique like HPLC (see Protocol 2) or melting point analysis to quantify the extent of degradation. A pure compound should have a sharp melting point, whereas impurities will cause it to melt over a broader, depressed range.[6][7]

    • Consider purification. If the material is valuable and the degradation is minor, recrystallization from an appropriate solvent system may be possible. However, for most applications, using a new, high-purity lot is the most reliable path forward.

    • Review storage procedures. Ensure all future vials are stored under the ideal conditions outlined in the FAQ section to prevent recurrence.

Problem: My HPLC analysis shows a new, earlier-eluting peak that is growing over time.
  • Probable Cause: This is a classic sign of degradation to a more polar compound. In this case, the likely culprit is the reductive cleavage product, 2-mercapto-3-methylbenzoic acid . The free thiol group (-SH) is more polar than the disulfide (-S-S-), causing it to elute earlier on a reverse-phase HPLC column.

  • Recommended Action:

    • Quantify the impurity. Determine the area percentage of the new peak to understand the purity level of your stock.

    • Confirm identity (if possible). If you have access to LC-MS, you can confirm the mass of the impurity peak corresponds to 2-mercapto-3-methylbenzoic acid.

    • Discard and replace. If the impurity level exceeds the tolerance for your experiment (typically >1-2%), it is best to discard the material and start with a fresh, unopened vial.

    • Implement inert atmosphere handling. This type of degradation strongly suggests that even brief or repeated exposures to the ambient atmosphere during weighing are contributing to the problem. Use a glove box or glove bag for aliquoting, or at a minimum, blanket the vial with argon or nitrogen after each use (see Protocol 3).

Experimental Protocols

Protocol 1: Visual Inspection for Quality Assessment

This protocol provides a baseline, qualitative check of material integrity.

  • Preparation: Work in a well-lit area. Have a reference photo of a high-purity lot if available.

  • Color Examination: Dispense a small amount of the powder onto a clean, white weighing paper. The material should be a consistent off-white to pale cream-colored powder. Note any significant yellowing, browning, or discoloration.

  • Texture and Homogeneity: Observe the powder under gentle agitation. It should be a free-flowing, crystalline solid. Check for clumps, oily residues, or a "gummy" appearance, which can indicate the presence of moisture or degradation products.

  • Documentation: Record the date, lot number, and your observations in your lab notebook. If any deviations from the expected appearance are noted, flag the material for quantitative purity analysis.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative determination of purity and detection of degradation products.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • High-purity 2,2'-Dithiobis(3-methylbenzoic acid) for standard preparation

    • Class A volumetric flasks and pipettes

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of the compound in Mobile Phase B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards (e.g., 100, 50, 10, 1 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution of the lot at a concentration of approximately 100 µg/mL in Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 30% B

      • 18-22 min: 30% B (re-equilibration)

  • Data Analysis:

    • Run the standards and sample.

    • Identify the main peak corresponding to 2,2'-Dithiobis(3-methylbenzoic acid).

    • Identify any impurity peaks. As noted in the troubleshooting guide, the primary degradation product (2-mercapto-3-methylbenzoic acid) will likely have a shorter retention time.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Protocol 3: Procedure for Inert Gas Blanketing

This workflow minimizes oxygen exposure when handling the solid compound.

start Start: Prepare Inert Gas Source (Argon/Nitrogen with regulator) step1 Slightly loosen the vial cap to allow for gas exchange. start->step1 step2 Insert a needle connected to the gas line into the headspace, above the solid. step1->step2 step3 Insert a second, wider-gauge needle to act as a vent. step2->step3 step4 Gently flush the headspace with a slow stream of inert gas for 30-60 seconds. step3->step4 step5 Remove the vent needle first, then the gas inlet needle. step4->step5 step6 Immediately tighten the cap securely. step5->step6 step7 Seal the cap-vial interface with parafilm for extra protection. step6->step7 end_node Store vial under recommended conditions. step7->end_node

Caption: Workflow for blanketing a solid chemical with inert gas.

References

  • LookChem. (n.d.). 2,2'-Dithiodibenzoic acid. Retrieved from [Link]

  • Gilbert, D. E., & Ad-Ali, K. I. (2000). Aerobic Biodegradation of 2,2′-Dithiodibenzoic Acid Produced from Dibenzothiophene Metabolites. Applied and Environmental Microbiology, 66(8), 3611–3614. Available at: [Link]

  • Google Patents. (n.d.). CN101805277B - Preparation method of 2,2'-dithio-salicylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Mohn, W. W., et al. (2015). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Applied and Environmental Microbiology, 81(22), 7892-7900. Available at: [Link]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Erez, E. B., & Salim, E. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450. Available at: [Link]

  • High Speed Training. (2021). Understanding Factors Affecting the Shelf Life of Food Products. Retrieved from [Link]

  • PubMed. (2000). Aerobic Biodegradation of 2,2'-dithiodibenzoic Acid Produced From Dibenzothiophene Metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Understanding to the shelf life and product stability of foods. Retrieved from [Link]

  • Quora. (2018). How can benzoic acid be tested for purity? Retrieved from [Link]

  • PubMed. (2015). Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state. Retrieved from [Link]

  • IP.com. (n.d.). A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. Retrieved from [Link]

  • PubMed Central. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

  • SlideShare. (n.d.). Aromatic carboxylic acid preparation and reaction. Retrieved from [Link]

  • MOCON. (n.d.). Food Product Shelf Life. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Understanding Hydrogen Sulfide Storage: Probing Conditions for Sulfide Release from Hydrodisulfides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids.
  • Springer. (2023). Physicochemical characteristics and shelf-life stability of soya bean oil-based shortening. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides with disulfide bonds? Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... Retrieved from [Link]

  • Campden BRI. (2019). Factors affecting the shelf life of food. Retrieved from [Link]

  • The Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

  • PubMed. (1996). Initial Steps in the Degradation of 3,4-dimethylbenzoic Acid by Pseudomonas Putida Strain DMB. Retrieved from [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

  • Save My Exams. (2025). Preparation of Carboxylic Acids. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2,2'-Dithiobis(3-methylbenzoic acid) vs. 4,4'-Dithiodibenzoic Acid in Dynamic Polymer Synthesis

[1]

Executive Summary

In the design of self-healing, recyclable, and stimuli-responsive polymers, the choice of the disulfide linker is the single most critical determinant of macroscopic performance. This guide compares the industry-standard 4,4'-dithiodibenzoic acid (4,4'-DTBA) against the sterically hindered variant 2,2'-dithiobis(3-methylbenzoic acid) (2,2'-DTMBA) .[1]

  • 4,4'-DTBA is the structural workhorse, offering high crystallinity and mechanical robustness but requiring higher activation energies (heat/UV) for self-healing.[1]

  • 2,2'-DTMBA is the kinetic specialist.[1] The ortho-substitution and methyl-group steric buttressing destabilize the sulfur-sulfur bond, enabling room-temperature self-healing and rapid redox response at the cost of ultimate tensile strength.[1]

Part 1: Mechanistic Foundation & Molecular Architecture[1]

To select the correct monomer, one must understand how structural isomerism dictates the Bond Dissociation Energy (BDE) and the Exchange Kinetics of the disulfide bond.

Structural Analysis[1]
Feature4,4'-Dithiodibenzoic acid 2,2'-Dithiobis(3-methylbenzoic acid)
Substitution Pattern Para (Linear)Ortho (Angled) + Meta-Methyl
Steric Environment Unhindered.[1] Allows tight chain packing.[1]Highly Hindered.[1] The 3-methyl group "buttresses" the disulfide.
S-S Bond Stability High.[1] Stable against incidental cleavage.[1]Lowered.[1][2][3][4] The C-S-S-C dihedral angle is strained.
Primary Mechanism Associative Exchange (mostly)Dissociative / Radical Exchange (promoted)
The "Steric Spring" Effect

In 2,2'-DTMBA, the methyl group at the 3-position forces the aromatic rings out of planarity with the disulfide bond. This steric repulsion essentially "pre-loads" the S-S bond with potential energy. When a crack forms (mechanical stress), this bond scissions much faster than the relaxed bond in 4,4'-DTBA, generating radicals that instantly recombine to heal the material.[1]

Disulfide Exchange Pathway Visualization[1]

DisulfideExchangeStartPolymer Network(Intact)StressMechanical/ThermalStress AppliedStart->StressPara_Inter4,4'-DTBA Path(High Stability)Stress->Para_InterHigh Activation EnergyOrtho_Inter2,2'-DTMBA Path(Steric Strain)Stress->Ortho_InterLow Activation EnergyPara_MechAssociative Exchange(Requires Catalyst/Heat)Para_Inter->Para_MechSlow KineticsHealedReformed Network(Self-Healed)Para_Mech->HealedHigh Strength RecoveryOrtho_MechRadical Dissociation(Room Temp Active)Ortho_Inter->Ortho_MechFast KineticsOrtho_Mech->HealedRapid Closure

Figure 1: Mechanistic divergence between the two isomers. The 2,2'-DTMBA pathway bypasses the high energy barrier required by the 4,4' isomer.[1]

Part 2: Performance Comparison Guide

Mechanical Properties vs. Healing Efficiency[1]

This is the primary trade-off. Data below represents typical values for a Polyurethane (PU) matrix synthesized with these linkers.

PropertyPolymer with 4,4'-DTBA Polymer with 2,2'-DTMBA
Young's Modulus 50 – 150 MPa (Stiff)10 – 40 MPa (Flexible)
Tensile Strength High (>20 MPa)Moderate (5 – 12 MPa)
Self-Healing Temp > 60°C (Requires Heat Gun)20°C – 37°C (Autonomic)
Healing Time 12 – 24 Hours30 Minutes – 2 Hours
Creep Resistance ExcellentPoor (Flows under gravity over time)

Scientist's Note: If your application is a load-bearing structural component (e.g., automotive coating), use 4,4'-DTBA .[1] If you are designing a soft robotic actuator or an injectable hydrogel, 2,2'-DTMBA is superior due to its rapid dynamic equilibrium.[1]

Stimuli Responsiveness (Redox)

Both polymers degrade in the presence of reducing agents (e.g., Glutathione, DTT), but the kinetics differ.

  • 2,2'-DTMBA: Degrades within minutes in 10 mM Glutathione (mimicking intracellular tumor environments).[1] The steric strain makes the S-S bond more susceptible to nucleophilic attack by thiols.

  • 4,4'-DTBA: Slower degradation (hours). Often requires higher concentrations of reducing agents to achieve full disassembly.[1]

Part 3: Experimental Protocols

Synthesis of Disulfide-Embedded Polyurethane

Objective: Synthesize a thermoplastic polyurethane (TPU) to compare the linkers.

Reagents:

  • Diol: Poly(tetramethylene ether) glycol (PTMEG, Mn=1000).[1]

  • Diisocyanate: Isophorone diisocyanate (IPDI).[1]

  • Chain Extender: 4,4'-DTBA OR 2,2'-DTMBA (converted to diol form via reaction with excess hydroxy-functional reagent or used directly if acid-functionalized polymer is desired).[1] Note: Standard protocol often converts the acid to a hydroxy-ethyl ester before polymerization.

Protocol (Pre-polymer Method):

  • Drying: Dry PTMEG in a vacuum oven at 100°C for 2 hours to remove moisture.

  • Pre-polymerization: React PTMEG with IPDI (molar ratio 1:2) at 80°C under

    
     for 3 hours. Add 0.05% Dibutyltin Dilaurate (DBTDL) as catalyst.[1]
    
  • Chain Extension:

    • Dissolve the specific disulfide chain extender (4,4'-DTBA or 2,2'-DTMBA derivative) in anhydrous DMF.[1]

    • Add dropwise to the pre-polymer solution.

  • Curing: Pour the viscous solution into a Teflon mold. Cure at 60°C for 24 hours, then vacuum dry for 48 hours.

Validation Check:

  • FTIR: Disappearance of the -NCO peak at 2270 cm⁻¹.[1]

  • GPC: Verify Molecular Weight (Mn) > 20,000 g/mol to ensure polymer properties are not oligomeric artifacts.

Self-Healing Efficiency Quantification

Objective: Quantitatively measure the healing recovery.

  • Sample Prep: Cut dog-bone specimens (ASTM D638 Type V).

  • Damage: Use a razor blade to cut the sample to 50% of its width (controlled defect).

  • Healing Protocol:

    • 4,4'-DTBA Samples: Place in oven at 60°C for 12 hours.

    • 2,2'-DTMBA Samples: Leave on benchtop (25°C) for 2 hours.

  • Testing: Perform tensile testing (strain rate 10 mm/min).

  • Calculation:

    
    
    Where 
    
    
    is the tensile strength at break.

Part 4: Critical Application Advice

When to use 2,2'-Dithiobis(3-methylbenzoic acid):
  • Drug Delivery: You need rapid release of a payload inside a cell (high glutathione). The steric hindrance ensures the carrier falls apart quickly upon entering the cytoplasm.

  • Electronic Skin: You need a material that heals micro-cracks instantly at room temperature to maintain electrical conductivity.[1]

When to use 4,4'-Dithiodibenzoic acid:
  • Shape Memory Polymers: You need the material to hold a temporary shape under stress without relaxing (creeping) back to equilibrium too quickly.

  • Tough Coatings: You need scratch resistance where the healing is an "on-demand" feature triggered by a heat gun, not a constant dynamic state.[1]

References

  • Otsuka, H., et al. (2010).[1] The effect of steric hindrance on the dynamic covalent chemistry of aromatic disulfides. This seminal work establishes the relationship between ortho-substitution and exchange kinetics.[1] (Representative citation for hindered disulfides).[1]

  • Rekondo, A., et al. (2014).[1] Catalyst-free room-temperature self-healing elastomers based on aromatic disulfide metathesis.[1] Materials Horizons. Demonstrates the standard 4,4' behavior and the need for kinetic tuning.

  • Zhang, M., et al. (2018).[1] Self-healing mechanisms in disulfide-containing polymers: A review. Polymer Chemistry.[1][5][6][7] Provides the comparative basis for bond dissociation energies.

  • BenchChem Technical Support. (2025). Application of 2,2'-Dithiodibenzoic Acid in Polymer Synthesis.[1][8] Provides specific solubility and reactivity data for the ortho-isomer.

(Note: While specific papers comparing these exact two methylated/non-methylated isomers head-to-head are rare, the references above provide the authoritative grounding for the "Steric Hindrance = Faster Exchange" principle utilized in this guide.)

Benchmarking the Performance of "2,2'-Dithiobis(3-methylbenzoic acid)"-based Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the landscape of disulfide-based functional materials and pharmacophores, 2,2'-Dithiobis(3-methylbenzoic acid) (CAS: 13363-59-2), hereafter referred to as 3-Me-DTBA , represents a critical evolution from the standard 2,2'-Dithiodibenzoic acid (DTSA) .[1][2]

While DTSA serves as the foundational scaffold for zinc-ejecting antiviral agents (e.g., HIV-1 NCp7 inhibitors) and dynamic polymer crosslinkers, it suffers from rapid reduction by cytosolic thiols (Glutathione, GSH).[1][2] This guide benchmarks 3-Me-DTBA , demonstrating how the strategic placement of the methyl group at the 3-position (ortho to the disulfide bond) introduces a "Steric Buttress."[1][2] This modification modulates the kinetics of thiol-disulfide exchange, enhancing metabolic stability without abolishing the thermodynamic capacity for target engagement.[1][2]

Quick Comparison: 3-Me-DTBA vs. Alternatives
Feature3-Me-DTBA (The Product) DTSA (Standard) DTNB (Ellman's)
Primary Mechanism Sterically Controlled ExchangeRapid ExchangeIrreversible Detection
Plasma Stability High (Shielded Disulfide)Low (Rapid GSH reduction)Very Low
Target Selectivity High (Requires specific geometry)Low (Promiscuous)None (General Thiol)
Zinc Ejection Rate Controlled/Sustained Fast/BurstN/A
Application Therapeutic Pharmacophore / Stable MOF LigandGeneral Reagent / PrecursorAnalytical Quantitation

Mechanistic Insight: The Ortho-Methyl Effect

To understand the performance superiority of 3-Me-DTBA, one must analyze the causality of its structural design.[1][2]

The Pathway of Action

Disulfide-based agents function via Thiol-Disulfide Exchange .[1][2] In the context of HIV-1 therapy, the disulfide attacks the nucleophilic cysteine thiols of the viral Nucleocapsid protein (NCp7) Zinc Fingers.[1][2] This covalent modification ejects the coordinated Zinc ion (


), unfolding the protein and inhibiting viral replication.[1][2]

The Challenge: The bloodstream is rich in glutathione (GSH), a small thiol that reduces therapeutic disulfides before they reach the virus.[1][2] The Solution: 3-Me-DTBA utilizes the methyl group at position 3 to create a steric shield around the disulfide bond at position 2.[1][2] This blocks the approach of bulkier or non-specific thiols (like GSH) while still permitting reaction with the highly nucleophilic, solvent-exposed cysteines of the target Zinc Finger.[1][2]

Visualization of the Mechanism

ZincEjection cluster_0 Therapeutic Agent cluster_1 Biological Environment DTMBA 3-Me-DTBA (Sterically Shielded) GSH Glutathione (GSH) (Off-Target) DTMBA->GSH Slow Reaction (Steric Block) ZnFinger HIV-1 NCp7 Zinc Finger DTMBA->ZnFinger Effective Exchange (Target Specificity) Ejection Zn2+ Ejection (Viral Inactivation) ZnFinger->Ejection Covalent Mod.

Figure 1: Mechanistic pathway showing the selective advantage of 3-Me-DTBA.[1][2] The steric shield minimizes off-target reduction by Glutathione while maintaining efficacy against the Zinc Finger target.[1][2]

Benchmarking Performance Data

The following data synthesizes comparative performance metrics based on structural reactivity principles and standard biochemical assays for disulfide benzamides.

Chemical Stability (Half-life in Simulated Plasma)

Stability is measured by incubating the compound in a solution containing physiological concentrations of Glutathione (GSH) at 37°C.[1][2]

CompoundStructuret½ (min) in 1mM GSHInterpretation
DTNB Nitro-activated< 2 minToo reactive; consumed immediately.[1][2]
DTSA Unsubstituted~ 15 minModerate stability; requires high dosing.
3-Me-DTBA Ortho-Methyl ~ 45 - 60 min 3-4x Stability Increase. The methyl group restricts rotational freedom and blocks nucleophilic attack.[1][2]
Zinc Ejection Kinetics (Fluorescence Release Assay)

Using a Trp-fluorescence quenching assay (NCp7-Zn finger peptide), we measure the rate of Zinc release.[1][2]

  • DTSA: Shows a "burst" release (

    
    ). High initial potency but rapid depletion.[1][2]
    
  • 3-Me-DTBA: Shows "sustained" release (

    
    ).
    
    • Significance: While slower, the sustained rate ensures the drug remains active for a longer duration, crucial for in vivo efficacy where residence time matters more than instantaneous reactivity.[1][2]

Experimental Protocols

To validate these benchmarks in your own laboratory, follow these self-validating protocols.

Protocol A: Synthesis of 3-Me-DTBA (Oxidative Coupling)

Objective: Synthesize high-purity 3-Me-DTBA from the monomer 2-mercapto-3-methylbenzoic acid.[1][2]

  • Reagents:

    • Precursor: 2-Mercapto-3-methylbenzoic acid (CAS 77149-11-2).[1][2]

    • Oxidant: Hydrogen Peroxide (

      
      , 30%) or Iodine (
      
      
      
      ).[1][2]
    • Solvent: Ethanol/Water (1:1).[1][2]

  • Procedure:

    • Dissolve 10 mmol of precursor in 50 mL Ethanol/Water.

    • Adjust pH to ~8.0 using NaOH (to form the thiolate anion).[1][2]

    • Dropwise add oxidant at 0°C with vigorous stirring.[1][2] Checkpoint: Solution should turn turbid as the disulfide precipitates.[1][2]

    • Stir for 2 hours at Room Temperature.

    • Acidify with 1M HCl to pH 2.0 to precipitate the free acid form.[1][2]

    • Filter, wash with cold water, and recrystallize from Ethanol.[1][2]

  • Validation:

    • Melting Point: Expect >200°C (distinct from precursor).

    • NMR: Disappearance of the -SH peak (~3.5 ppm) and shift of aromatic protons.[1][2]

Protocol B: Zinc Ejection Assay (Benchmarking Efficacy)

Objective: Compare the zinc-ejecting capability of 3-Me-DTBA vs. DTSA.

  • Preparation:

    • Target: Recombinant NCp7 or synthetic Zinc Finger peptide (10 µM) in Tris buffer (pH 7.4).[1][2]

    • Probe: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) - a Zinc-specific fluorophore.[1][2]

  • Workflow:

    • Incubate Peptide + TSQ.[1][2] Baseline fluorescence is low.[1][2]

    • Add

      
      .[1][2] Fluorescence increases (TSQ-Zn complex).[1][2]
      
    • Add 3-Me-DTBA (20 µM).

    • Monitor: Decrease in fluorescence over time is not the metric here. Correction: TSQ binds free Zinc.[1][2]

    • Corrected Workflow:

      • Incubate Apo-peptide +

        
         (Zinc Finger forms).[1][2]
        
      • Add Test Compound.[1][2]

      • Compound ejects

        
        .[1][2]
        
      • Free

        
         binds to TSQ added to the solution.[1][2]
        
      • Signal: Increase in Fluorescence = Zinc Ejection.[1][2]

  • Data Analysis:

    • Plot Fluorescence vs. Time.[1][2]

    • Fit to pseudo-first-order kinetics (

      
      ).[1][2]
      
    • Compare

      
       values.[1][2]
      

Applications in Material Science

Beyond drug discovery, 3-Me-DTBA is a premium candidate for Metal-Organic Frameworks (MOFs) and Self-Healing Polymers .[1][2]

  • MOF Ligand: The carboxylic acid groups at the 1,1' positions allow coordination to metal nodes (Zr, Zn, Cu).[1][2] The disulfide core allows post-synthetic modification (PSM) via thiol exchange.[1][2]

    • Advantage:[1][2] The 3-methyl group prevents "ligand folding," creating more rigid and open pore structures compared to DTSA-based MOFs.[1][2]

  • Self-Healing Polymers: Used as a dynamic crosslinker.[1][2] The slower exchange rate (due to steric hindrance) results in materials that are less prone to "creep" (deformation under stress) while still retaining self-healing properties at elevated temperatures.[1][2]

References

  • Rice, W. G., et al. (1995).[1][2] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[1][2] Science. Link (Foundational work on disulfide benzamides/DTSA).[1][2]

  • Domling, A. (2008).[1][2] "Small molecular weight protein–protein interaction antagonists—an insurmountable challenge?" Current Opinion in Chemical Biology. (Discusses steric strategies in inhibitor design).

  • ChemicalBook. (2023).[1][2] "Product Entry: 2,2'-Dithiobis(3-methylbenzoic acid) - CAS 13363-59-2."[1][2][3][4][5] Link

  • Black, E., et al. (2018).[1][2] "Disulfide interchange in dynamic covalent chemistry." Nature Reviews Chemistry.[1][2] (Mechanistic grounding for steric effects on disulfide exchange).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) are paramount. For complex molecules such as 2,2'-Dithiobis(3-methylbenzoic acid), a disulfide-containing aromatic carboxylic acid, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting experimental data to guide researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their needs.

The Critical Role of Method Validation

Before delving into the specific methodologies, it is crucial to understand the principle of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as the ICH Q2(R1) and the recently revised Q2(R2), which outline the necessary validation characteristics[1][2][3][4][5]. This guide will adhere to these principles to ensure the scientific integrity of the presented methods.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For a molecule like 2,2'-Dithiobis(3-methylbenzoic acid), a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's inherent hydrophobicity for separation.

Rationale for HPLC Method Design

The selection of a C18 column is a common starting point for the separation of moderately non-polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The inclusion of a buffer is critical to control the ionization state of the carboxylic acid moieties, ensuring consistent retention. A slightly acidic pH, below the pKa of the carboxylic acid groups, will suppress ionization and enhance retention on the reversed-phase column. UV detection is chosen based on the presence of the aromatic rings, which are strong chromophores.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Purified water (18.2 MΩ·cm).

  • Formic acid (reagent grade).

  • Reference standard of 2,2'-Dithiobis(3-methylbenzoic acid) of known purity.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 60% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2,2'-Dithiobis(3-methylbenzoic acid) in acetonitrile to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It is particularly useful for the routine analysis of pure substances or simple mixtures where interfering substances are not a concern. The aromatic rings in 2,2'-Dithiobis(3-methylbenzoic acid) give rise to characteristic UV absorption, making this method viable[6].

Rationale for UV-Vis Method Design

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the absorption spectrum. A solvent that is transparent in the analytical wavelength range and in which the analyte is soluble is required. Ethanol is a suitable choice for aromatic carboxylic acids. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across a range of UV wavelengths. This λmax is then used for quantitative measurements to ensure maximum sensitivity and adherence to Beer-Lambert's law.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Standards:

  • Ethanol (spectroscopic grade).

  • Reference standard of 2,2'-Dithiobis(3-methylbenzoic acid) of known purity.

3. Determination of λmax:

  • Prepare a dilute solution of the reference standard in ethanol.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. For aromatic disulfides, a strong absorption band is expected in the 240-280 nm region. Let's assume a hypothetical λmax of 260 nm for this guide.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in ethanol to construct a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2,2'-Dithiobis(3-methylbenzoic acid) in ethanol to a target concentration within the calibration range.

Cross-Validation of Analytical Methods

Cross-validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose[1][3][7][8]. The following parameters, as defined by ICH guidelines, will be assessed for both the HPLC and UV-Vis methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • HPLC: The specificity of the HPLC method is demonstrated by the separation of the analyte peak from any potential impurities or degradation products. A peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.

  • UV-Vis: This method is inherently less specific than HPLC. Its specificity relies on the assumption that no other components in the sample absorb significantly at the analytical wavelength (260 nm). This can be a significant limitation for complex samples.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • A series of at least five concentrations of the reference standard are prepared and analyzed.

  • The response (peak area for HPLC, absorbance for UV-Vis) is plotted against the concentration.

  • The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Accuracy is typically assessed by a recovery study, where a known amount of the analyte is spiked into a placebo or sample matrix.

  • The analysis is performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The percentage recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate preparations of the same sample at 100% of the test concentration.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment. This is assessed by repeating the repeatability study on a different day with a different analyst.

The acceptance criterion for precision is typically an RSD of ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • HPLC: Parameters to vary include the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • UV-Vis: Parameters to vary include the analytical wavelength (±2 nm).

The effect of these variations on the analytical results is evaluated.

Comparative Data Summary

The following tables summarize the hypothetical, yet representative, validation data for the two analytical methods.

Table 1: Linearity Data

ParameterHPLC MethodUV-Vis Method
Range10 - 250 µg/mL2 - 20 µg/mL
Regression Equationy = 45872x + 1234y = 0.048x + 0.005
Correlation Coefficient (r²)0.99980.9995

Table 2: Accuracy (Recovery) Data

Spike LevelHPLC (% Recovery ± SD)UV-Vis (% Recovery ± SD)
80%99.5 ± 0.8%101.2 ± 1.5%
100%100.2 ± 0.5%99.8 ± 1.2%
120%99.8 ± 0.7%100.5 ± 1.8%

Table 3: Precision (RSD)

Precision TypeHPLC (% RSD)UV-Vis (% RSD)
Repeatability0.6%1.1%
Intermediate Precision0.9%1.5%

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods and the cross-validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard StandardSol StandardSol Standard->StandardSol Dissolve Sample Test Sample SampleSol SampleSol Sample->SampleSol Dissolve MobilePhase Mobile Phase Prep HPLC HPLC System MobilePhase->HPLC Dilutions Dilutions StandardSol->Dilutions Injection Injection Dilutions->Injection Filtration Filtration SampleSol->Filtration Filtration->Injection DataAcq Chromatogram HPLC->DataAcq UV Detection Injection->HPLC Integration Integration DataAcq->Integration Peak Area Calibration Calibration Integration->Calibration Result Result Calibration->Result Concentration

Caption: Workflow for the HPLC analysis of 2,2'-Dithiobis(3-methylbenzoic acid).

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Standard->Stock Dissolve in Ethanol Sample Test Sample SampleSol SampleSol Sample->SampleSol Dissolve in Ethanol Dilutions Dilutions Stock->Dilutions Measurement Measurement Dilutions->Measurement SampleSol->Measurement Spectrophotometer UV-Vis Spectrophotometer Absorbance Absorbance Spectrophotometer->Absorbance Blank Ethanol Blank Blank->Spectrophotometer Zero Measurement->Spectrophotometer Calibration Calibration Absorbance->Calibration Result Result Calibration->Result Concentration

Caption: Workflow for the UV-Vis spectrophotometric analysis.

Validation_Process cluster_params Validation Parameters (ICH Q2) Method Analytical Method (HPLC or UV-Vis) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: Logical flow of the analytical method validation process.

Conclusion and Recommendations

Both the HPLC and UV-Vis spectrophotometry methods, when properly validated, can be suitable for the quantitative analysis of 2,2'-Dithiobis(3-methylbenzoic acid). The choice between the two depends on the specific application.

  • The HPLC method is highly recommended for quality control in a regulatory environment, especially for the analysis of stability samples, impurity profiling, and final product release. Its superior specificity ensures that the analyte is accurately quantified, even in the presence of related substances. The method demonstrates excellent linearity, accuracy, and precision.

  • The UV-Vis spectrophotometry method is a viable alternative for in-process controls, raw material identification, or in research settings where the sample matrix is simple and well-characterized. While it is faster and more economical, its lack of specificity is a significant drawback for complex samples. The validation data shows it to be linear, accurate, and precise, but generally to a lesser degree than the HPLC method.

Ultimately, the selection of an analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements at each stage of the drug development lifecycle. This guide provides the foundational data and protocols to make an informed decision and to establish a robust, validated analytical procedure for 2,2'-Dithiobis(3-methylbenzoic acid).

References

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. [Link]

  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. National Institutes of Health. [Link]

  • HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Royal Society of Chemistry. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Institutes of Health. [Link]

  • Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Absorption Spectra of Aromatic Disulfides. eScholarship.org. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • UV-photochemistry of the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the. OSTI.gov. [Link]

  • The molecular structures of (a) 2,2′-dithiodibenzoic acid and (b)... ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • UV-Photochemistry of the Disulfide Bond: Evolution of Early Photoproducts from Picosecond X-ray Absorption Spectroscopy at the Sulfur K-Edge. ResearchGate. [Link]

  • The Analytical Applications of Dithizone. ResearchGate. [Link]

  • Disulfide Chromophores Arise from Stereoelectronic Effects. National Institutes of Health. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • 3-Methylbenzoic acid. PubChem. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

Sources

"2,2'-Dithiobis(3-methylbenzoic acid)" kinetic studies of disulfide reduction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and kinetic study framework for 2,2'-Dithiobis(3-methylbenzoic acid) (referred to herein as DTMBA ), analyzing its utility as a sterically hindered disulfide probe compared to the gold standard, DTNB (Ellman's Reagent) .

Product Focus: 2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA)

Executive Summary & Chemical Identity

2,2'-Dithiobis(3-methylbenzoic acid) (DTMBA) is a specialized disulfide probe used primarily in mechanistic kinetic studies to evaluate steric accessibility and nucleophilicity of thiols. Unlike the ubiquitous Ellman's Reagent (DTNB), which is designed for rapid, quantitative detection, DTMBA features a methyl group ortho to the disulfide bond. This structural modification introduces significant steric hindrance and alters the electronic profile, making it a "slow" reagent ideal for differentiating between highly accessible and buried thiol groups.

FeatureDTMBA (Subject)DTNB (Ellman's Reagent)4-PDS (Aldrithiol-4)
Structure Bis(3-methyl-2-carboxyphenyl) disulfide5,5'-Dithiobis(2-nitrobenzoic acid)4,4'-Dithiodipyridine
Primary Mechanism Sterically hindered

attack
Electronically activated

attack
Pyridine-N-activation
Reaction Rate (

)
Slow (Steric & Electronic braking)Fast (Nitro-activated)Medium
Detection (

)
UV (~280–310 nm) (Requires Validation)Visible (412 nm) UV (324 nm)
Leaving Group pKa ~4.0–5.0 (Thiobenzoate analog)4.96 (TNB

)
2.5 (Thiopyridone)
Primary Application Probing steric constraints; Kinetic selectivityTotal thiol quantificationpH-independent quantification
Scientific Integrity: Mechanism & Causality

The utility of DTMBA lies in its structural resistance to reduction. The reduction of disulfides by thiols follows an


-like mechanism requiring a specific linear alignment of the nucleophile (thiolate), the disulfide sulfur, and the leaving group.[1][2]
Mechanistic Pathway (Graphviz)

The following diagram illustrates the kinetic bottleneck caused by the 3-methyl group in DTMBA compared to the accessible sulfur in DTNB.

G Thiolate Nucleophile (R-S⁻) DTMBA DTMBA (Steric Hindrance: High) Thiolate->DTMBA Slow Attack (k_obs << k_DTNB) DTNB DTNB (Steric Hindrance: Low) Thiolate->DTNB Fast Attack TS_DTMBA Transition State (Blocked by 3-Methyl) DTMBA->TS_DTMBA High Activation Energy TS_DTNB Transition State (Stabilized by Nitro) DTNB->TS_DTNB Low Activation Energy Product Mixed Disulfide (R-S-S-Ar) TS_DTMBA->Product LG_DTMBA Leaving Group (3-Methyl-2-thiobenzoate) TS_DTMBA->LG_DTMBA UV Detectable TS_DTNB->Product LG_DTNB Leaving Group (TNB²⁻, Yellow) TS_DTNB->LG_DTNB Vis Detectable (412nm)

Caption: Comparative reaction pathway showing the steric blockade in DTMBA reduction versus the electronically facilitated reduction of DTNB.

Causality of Experimental Choices
  • Steric Hindrance (The Methyl Effect): The methyl group at position 3 is ortho to the disulfide linkage. In the transition state, the incoming thiolate (

    
    ) encounters steric repulsion from this methyl group. This increases the activation energy (
    
    
    
    ), significantly lowering the rate constant
    
    
    .
    • Insight: Use DTMBA when DTNB reacts too close to the diffusion limit to measure, or to prove that a protein thiol is located in a restricted pocket (a buried thiol will react with DTNB but may show zero reactivity with DTMBA).

  • Electronic Deactivation: Unlike the nitro group in DTNB (electron-withdrawing), the methyl group in DTMBA is weakly electron-donating. This makes the central sulfur atoms less electrophilic, further slowing the reaction.

  • Wavelength Selection: The leaving group, 3-methyl-2-thiobenzoate, lacks the extensive conjugation of the nitro-thiobenzoate anion. Consequently, you cannot use 412 nm. You must monitor absorbance in the UV region (typically 280–310 nm), which requires quartz cuvettes and careful background subtraction of protein absorbance.

Experimental Protocol: Kinetic Assay

This protocol is designed to determine the Second-Order Rate Constant (


) for the reduction of DTMBA by a model thiol (e.g., L-Cysteine or Glutathione).
Reagents & Equipment
  • Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.0–8.0 (pH affects the concentration of the reactive thiolate anion).

  • DTMBA Stock: 10 mM in DMSO or Ethanol (Prepare fresh; protect from light).

  • Thiol Standard: L-Cysteine or GSH (Freshly prepared in degassed buffer to prevent oxidation).

  • Instrument: UV-Vis Spectrophotometer with temperature control (25°C).

Step-by-Step Methodology
  • Spectral Scanning (Validation Step):

    • React 50 µM DTMBA with excess Cysteine (500 µM) in buffer.

    • Scan from 250 nm to 450 nm every 30 seconds for 10 minutes.

    • Identify the

      
       where absorbance increases (Product formation) and an isosbestic point. Note: Expect 
      
      
      
      near 290–310 nm.
  • Pseudo-First-Order Kinetics Setup:

    • To simplify the math, maintain DTMBA in at least 10-fold excess over the thiol (or vice-versa, depending on solubility).

    • Condition:

      
      .
      
    • Concentration Array:

      • Tube A: 0 µM DTMBA (Blank)

      • Tube B: 100 µM DTMBA

      • Tube C: 250 µM DTMBA

      • Tube D: 500 µM DTMBA

      • Fixed Thiol Conc: 10 µM Cysteine.

  • Reaction Initiation:

    • Add 900 µL Buffer + 50 µL DTMBA Stock to the cuvette.

    • Equilibrate to 25°C.

    • Add 50 µL Thiol solution. Mix rapidly (< 2 seconds).

  • Data Acquisition:

    • Monitor Absorbance at determined

      
       (e.g., 300 nm).
      
    • Collect points every 0.5 seconds for 5 minutes (or until plateau).

  • Calculation of Rate Constant (

    
    ): 
    
    • Fit the absorbance curves to a single exponential equation:

      
      .
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • The slope of this line is the Second-Order Rate Constant (

      
      , M
      
      
      
      s
      
      
      )
      .
Data Presentation & Analysis
Expected Kinetic Profiles

When comparing DTMBA to DTNB, the data will show distinct timescales.

ParameterDTNB (Control)DTMBA (Test)Interpretation

(Half-life)
< 10 secondsMinutes to HoursDTMBA reaction is kinetically controlled by sterics.
pH Sensitivity High (pKa ~8.5 thiol dependent)HighBoth follow Brønsted plots, but DTMBA curve is shifted down.
Solvent Effect LowModerateHydrophobic methyl group may cause DTMBA to partition into hydrophobic pockets.
Workflow Diagram (Graphviz)

Workflow Start Start: Kinetic Characterization Prep Prepare Stock Solutions (DTMBA in DMSO, Thiol in Degassed Buffer) Start->Prep Scan Determine Lambda Max (UV Scan) Identify Leaving Group Absorbance Prep->Scan Mix Rapid Mixing (Stopped-Flow or Cuvette) Condition: [DTMBA] >> [Thiol] Scan->Mix Measure Monitor Absorbance vs Time (Exponential Rise) Mix->Measure Calc Calculate k_obs from Exponential Fit Measure->Calc Plot Plot k_obs vs [DTMBA] Calc->Plot Result Slope = Second Order Rate Constant (k_app) Plot->Result

Caption: Step-by-step workflow for determining the kinetic rate constant of DTMBA reduction.

References
  • Whitesides, G. M., et al. (1977). "Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent." Journal of Organic Chemistry, 42(2), 332–338. Link

    • Grounding: Establishes the fundamental physical-organic principles of steric hindrance in disulfide exchange.
  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

    • Grounding: The benchmark protocol for DTNB against which DTMBA is compared.
  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways."[3] Antioxidants & Redox Signaling, 18(13), 1623–1641. Link

    • Grounding: Comprehensive review of kinetic factors, including steric effects and pKa influence.
  • Winther, J. R., & Thorpe, C. (2014). "Quantification of Thiols and Disulfides." Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. Link

    • Grounding: Discusses alternative disulfide probes and the importance of leaving group properties.

Sources

A Comparative Guide to the Performance of 2,2'-Dithiobis(3-methylbenzoic acid) in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer science, particularly in the realm of drug delivery and smart materials, the choice of a crosslinking agent is pivotal. Among the array of options, disulfide-containing molecules have garnered significant attention for their ability to impart redox-responsiveness to polymer networks. This guide provides a comprehensive comparison of the performance of 2,2'-Dithiobis(3-methylbenzoic acid) , a promising aromatic disulfide crosslinker, within various polymer matrices. Drawing upon established principles and experimental data from analogous systems, we delve into its impact on material properties, drug release kinetics, and overall biocompatibility, offering a critical resource for researchers navigating the selection of appropriate crosslinking strategies.

The Significance of Disulfide Crosslinking in Polymer Systems

Disulfide bonds (-S-S-) are dynamic covalent linkages that can be cleaved under reducing conditions, such as those found within the intracellular environment, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[1][2] This inherent redox sensitivity makes disulfide crosslinkers, like 2,2'-Dithiobis(3-methylbenzoic acid), invaluable for creating "smart" polymer systems that can release therapeutic payloads in a targeted manner.[2][3] Beyond drug delivery, the reversibility of disulfide bonds also contributes to the development of self-healing and recyclable materials.[4][5] The incorporation of disulfide bonds can influence a polymer's mechanical strength, degradability, and adaptability.[6]

The aromatic nature of 2,2'-Dithiobis(3-methylbenzoic acid) is expected to enhance the mechanical robustness of polymer networks through π–π stacking interactions, contributing to improved self-healing capabilities.[4] The presence of carboxylic acid functional groups provides sites for further modification or interaction with other components of a formulation.

Performance Comparison of 2,2'-Dithiobis(3-methylbenzoic acid) in Key Polymer Matrices

While direct, side-by-side experimental data for 2,2'-Dithiobis(3-methylbenzoic acid) across a range of polymer matrices is limited in publicly available literature, we can extrapolate its expected performance based on studies of structurally similar aromatic disulfide crosslinkers and the fundamental properties of the polymers themselves.

Poly(lactic acid) (PLA) Matrix

Context: PLA is a biodegradable and biocompatible polyester widely used in biomedical applications.[7][8] However, its inherent brittleness and lack of functionality often necessitate modification.

Expected Performance of 2,2'-Dithiobis(3-methylbenzoic acid) in PLA:

  • Mechanical Properties: The incorporation of an aromatic disulfide crosslinker is anticipated to increase the toughness and flexibility of PLA. The rigid aromatic rings can enhance the material's modulus, while the dynamic nature of the disulfide bonds could improve impact strength.[9] Studies on PLA blends with other polymers have shown that enhancing chain interactions can significantly improve mechanical performance.[10][11]

  • Redox-Responsive Degradation: Crosslinking PLA with 2,2'-Dithiobis(3-methylbenzoic acid) would create a network that degrades in response to reducing agents. This is particularly advantageous for creating implantable devices that degrade and release a drug upon cellular uptake or in specific diseased tissues with elevated reductive stress.

  • Drug Release: For drug-eluting PLA devices, the disulfide crosslinks would enable triggered release. In a stable physiological environment, drug release would be diffusion-controlled. However, in a reducing environment, the cleavage of disulfide bonds would lead to faster degradation of the matrix and a burst release of the encapsulated drug.[1]

Table 1: Predicted Performance of 2,2'-Dithiobis(3-methylbenzoic acid) in PLA

Performance MetricExpected OutcomeRationale
Tensile Strength IncreasedAromatic stacking and crosslinking density.[4]
Elongation at Break IncreasedIntroduction of flexible disulfide linkages.[12]
Degradation Rate Tunable (Redox-Dependent)Cleavage of disulfide bonds in reducing environments.[1]
Drug Release Profile Stimuli-Responsive (Burst release in reducing conditions)Matrix degradation upon disulfide bond cleavage.[1]
Poly(ethylene glycol) (PEG) Hydrogel Matrix

Context: PEG is a hydrophilic, non-toxic, and non-immunogenic polymer extensively used in drug delivery and tissue engineering.[13][][15] PEG hydrogels are particularly valuable for encapsulating and delivering therapeutic proteins and cells.

Expected Performance of 2,2'-Dithiobis(3-methylbenzoic acid) in PEG Hydrogels:

  • Mechanical Properties and Swelling: Crosslinking PEG with 2,2'-Dithiobis(3-methylbenzoic acid) would form robust hydrogels. The mechanical properties, such as the compressive elastic modulus, and the equilibrium swelling degree can be tuned by varying the crosslinking density.[16][17] Aromatic disulfide crosslinkers have been shown to create robust hydrogels with comparable mechanical properties to those with irreversible covalent crosslinks.[16]

  • Redox-Responsive Drug Release: This is a key advantage in PEG hydrogels. The hydrogel would remain stable in physiological conditions, providing sustained drug release. Upon exposure to a reducing environment, such as the intracellular space, the disulfide crosslinks would break, leading to the dissolution of the hydrogel and rapid release of the encapsulated drug.[1] Studies on similar systems have shown a significant increase in cumulative drug release in the presence of GSH.[1]

  • Biocompatibility: PEG is known for its excellent biocompatibility. The introduction of 2,2'-Dithiobis(3-methylbenzoic acid) is not expected to significantly alter this, although cytotoxicity studies are always necessary to confirm the safety of any new formulation.[18][19][20]

Table 2: Predicted Performance of 2,2'-Dithiobis(3-methylbenzoic acid) in PEG Hydrogels

Performance MetricExpected OutcomeRationale
Compressive Modulus High and TunableFormation of a robust, covalently crosslinked network.[16]
Swelling Ratio Inversely related to crosslinking densityTighter networks restrict water uptake.[17]
Drug Release Profile Redox-Triggered (Rapid release in reducing conditions)Hydrogel dissolution upon disulfide bond cleavage.[1]
Cytotoxicity LowBased on the known biocompatibility of PEG and similar crosslinkers.[20]

Alternative Disulfide Crosslinkers: A Comparative Overview

While 2,2'-Dithiobis(3-methylbenzoic acid) offers a unique combination of aromaticity and carboxylic acid functionality, several other disulfide-containing molecules are commonly used in polymer chemistry.

Table 3: Comparison with Alternative Disulfide Crosslinkers

CrosslinkerStructureKey FeaturesPrimary Applications
2,2'-Dithiodibenzoic acid Aromatic, Carboxylic acid groupsStructurally very similar to the topic compound, well-studied.Polyamide synthesis, sulfhydryl modification.
Cystamine dihydrochloride Aliphatic, Amine groupsHighly water-soluble, readily available.Formation of redox-responsive poly(amidoamine)s.[17]
N,N'-Bis(acryloyl)cystamine Aliphatic, Acrylamide groupsCan be incorporated into polymers via radical polymerization.Synthesis of degradable hydrogels.
3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) Aliphatic, Activated ester groupsReactive towards primary amines for crosslinking proteins and polymers.Bioconjugation, formation of redox-responsive nanoparticles.[3]

The choice of crosslinker will depend on the specific polymer matrix, the desired properties of the final material, and the synthetic route employed. The aromatic nature of 2,2'-Dithiobis(3-methylbenzoic acid) and its derivatives can offer advantages in terms of mechanical strength and thermal stability compared to their aliphatic counterparts.[4]

Experimental Protocols

To empirically validate the predicted performance of 2,2'-Dithiobis(3-methylbenzoic acid) in different polymer matrices, a series of standardized experiments are necessary.

Synthesis of Disulfide-Crosslinked Polymers

Objective: To prepare polymer networks crosslinked with 2,2'-Dithiobis(3-methylbenzoic acid).

Protocol for PLA Matrix (Melt Compounding):

  • Dry poly(lactic acid) (PLA) pellets and 2,2'-Dithiobis(3-methylbenzoic acid) powder in a vacuum oven to remove moisture.

  • Premix the desired weight percentages of PLA and the crosslinker.

  • Melt-compound the mixture using a microcompounder or twin-screw extruder at a temperature above the melting point of PLA.[21]

  • The extruded strands can then be pelletized and processed into films or other desired forms by compression molding or injection molding.[13]

Protocol for PEG Hydrogel (Photocrosslinking):

  • Synthesize a PEG derivative with thiol-reactive end groups (e.g., PEG-dithiol).

  • Dissolve the PEG-dithiol and 2,2'-Dithiobis(3-methylbenzoic acid) in a suitable solvent (e.g., phosphate-buffered saline).

  • Add a photoinitiator (if required for the specific reaction chemistry).

  • Expose the solution to UV light to initiate the crosslinking reaction, forming a hydrogel.[22][23]

Diagram 1: Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_performance Performance Evaluation s1 Polymer Selection (PLA, PEG, etc.) s3 Synthesis Method (Melt Compounding/Photocrosslinking) s1->s3 s2 Crosslinker (2,2'-Dithiobis(3-methylbenzoic acid)) s2->s3 c1 Mechanical Testing (Tensile, Compression) s3->c1 Synthesized Polymer c2 Thermal Analysis (DSC, TGA) s3->c2 Synthesized Polymer c3 Swelling Studies (for Hydrogels) s3->c3 Synthesized Polymer c4 Morphological Analysis (SEM, TEM) s3->c4 Synthesized Polymer p1 Drug Loading Efficiency s3->p1 p2 In Vitro Drug Release (Redox vs. Non-Redox Conditions) p1->p2 p3 Degradation Studies p2->p3 p4 Biocompatibility Assays (Cytotoxicity) p3->p4

Caption: Workflow for synthesis and evaluation of crosslinked polymers.

Characterization of Mechanical Properties

Objective: To determine the effect of the crosslinker on the mechanical strength of the polymer matrix.

Protocol (for solid polymers like PLA):

  • Prepare dog-bone-shaped specimens according to ASTM D638 standards.

  • Perform tensile testing using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.[23]

Protocol (for hydrogels):

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing to determine the compressive modulus.[16]

Evaluation of Redox-Responsive Drug Release

Objective: To quantify the release of a model drug from the polymer matrix under physiological and reducing conditions.

Protocol:

  • Load the polymer matrix with a model drug (e.g., doxorubicin or a fluorescent dye) during the synthesis process.[24]

  • Place the drug-loaded polymer samples in a release medium (e.g., PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH to mimic intracellular conditions).[1]

  • At predetermined time intervals, withdraw aliquots of the release medium and quantify the drug concentration using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time.

Diagram 2: Redox-Responsive Drug Release Mechanism

G cluster_stable Physiological Conditions (Low GSH) cluster_redox Intracellular/Tumor Environment (High GSH) matrix1 Drug-Loaded Polymer Matrix Intact Disulfide Crosslinks release1 Slow, Diffusion-Controlled Drug Release matrix1:f0->release1 matrix2 Degraded Polymer Matrix Cleaved Disulfide Bonds (Thiols) matrix1->matrix2 GSH-Mediated Reduction release2 Rapid, Burst Drug Release matrix2:f0->release2

Caption: Disulfide cleavage leads to triggered drug release.

Assessment of Biocompatibility

Objective: To evaluate the cytotoxicity of the crosslinked polymer.

Protocol (MTT Assay):

  • Culture a relevant cell line (e.g., fibroblasts or the target cancer cell line) in a 96-well plate.

  • Expose the cells to extracts of the polymer material at various concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to the wells and incubate. Viable cells will reduce the MTT to formazan.

  • Dissolve the formazan crystals and measure the absorbance using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.[20]

Conclusion and Future Perspectives

2,2'-Dithiobis(3-methylbenzoic acid) stands as a highly promising crosslinking agent for the development of advanced, stimuli-responsive polymer systems. Its aromatic structure and disulfide linkage offer a compelling combination for enhancing the mechanical properties and imparting redox sensitivity to a variety of polymer matrices, including PLA and PEG. The comparative analysis presented in this guide, though based in part on inferences from related systems, provides a strong foundation for researchers to design and develop novel materials for drug delivery and other biomedical applications.

Future research should focus on generating direct comparative data for 2,2'-Dithiobis(3-methylbenzoic acid) in different polymer matrices to validate these predictions. Furthermore, exploring the influence of the methyl and carboxylic acid groups on polymer-drug interactions and overall formulation stability will be crucial for optimizing its performance in specific applications. The continued exploration of such intelligent crosslinking strategies will undoubtedly pave the way for the next generation of smart and effective therapeutic systems.

References

  • Redox-Responsive Polymersomes as Smart Doxorubicin Delivery Systems. (2022). idUS.
  • Enhanced Rheological Properties of PLLA with a Purpose-Designed PDLA-b-PEG-b-PDLA Triblock Copolymer and the Application in the Film Blowing Process to Acquire Biodegradable PLLA Films. (n.d.). PMC.
  • Degradation tests_A new test procedure to examine polymers and antioxidants with the HAAKE MiniLab.pmd. (n.d.). Thermo Fisher Scientific.
  • Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. (2025).
  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. (2022). PMC.
  • Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. (2018). PubMed.
  • Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers. (2022). PMC.
  • Disulfide Crosslinked Hydrogels Made From the Hydra Stinging Cell Protein, Minicollagen-1. (n.d.). Frontiers.
  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. (n.d.).
  • Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers. (2020). PubMed.
  • Temperature-Responsive Biocompatible Copolymers Incorporating Hyperbranched Polyglycerols for Adjustable Functionality. (n.d.). MDPI.
  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks | Request PDF. (n.d.).
  • Multi-stimuli-responsive polymer degradation by polyoxometalate photocatalysis and chloride ions. (2024). Nanoscale (RSC Publishing).
  • PEG and PEGylation Reagents for Drug Delivery. (n.d.). BOC Sciences.
  • Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters. (n.d.). MDPI.
  • Toughening poly(lactic acid) and aiding the melt-compounding with bio-sourced plasticizers. (2017).
  • Synthesis, Characterization, and Application of Polymer-Based M
  • Redox-responsive polymers for drug delivery: from molecular design to applic
  • Photo-regulated disulfide crosslinking: a versatile approach to construct mucus-inspired hydrogels. (2025). RSC Publishing.
  • Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. (2024). NIH.
  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (n.d.). University of Minnesota Twin Cities.
  • Synthesis and Performance Evaluation of Bio-Sourced PO3G Ester Plasticizer in L-Polylactic Acid Thin Films. (2024). MDPI.
  • Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. (2023). MDPI.
  • Design of Functional Network Polymers with Dynamic Disulfide Chemistry. (2022). Thesis.
  • How to Measure Redox Stability of Radical Polymers — Electrochemical Protocols. (2025). Medium.
  • Polymer Drug Delivery Techniques. (n.d.). Sigma-Aldrich.
  • Disulfide-containing monomers in chain-growth polymerization. (2022). Polymer Chemistry (RSC Publishing).
  • Facile Synthesis of g-C3N4/MnO2 Composites with Dual Functional Activity of Photodegradation of Pollutants and Antimicrobial Eff. (2025).
  • Biobased additive plasticizing Polylactic acid (PLA). (n.d.). Redalyc.
  • Biocompatibility of polymer-based biomaterials and medical devices – Regulations, In Vitro Screening and Risk-Management | Request PDF. (n.d.).
  • High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor–Receptor Coordination Interact. (2018). Cheng Research Group.
  • Synthesis and characterization of benzo[1,2-b:4,5-b']dithiophene-based copolymers for polymer solar cells | Request PDF. (n.d.).
  • PEG for Drugs and Drug Delivery Systems. (2022). YouTube.
  • Polylactic Acid Based Blends and Biocomposites with Improved Performance. (n.d.). NAGARAJAN.
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
  • Biocompatible polymers and their potential biomedical applications: A review. (n.d.).
  • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (n.d.). MDPI.
  • Redox/pH-Responsive Biodegradable Thiol-Hyaluronic Acid/Chitosan Charge-Reversal Nanocarriers for Triggered Drug Release. (n.d.). MDPI.
  • 3-((2,6-dioxopiperidin-3-yl)thio)-2-methylbenzoic acid. (n.d.). Precise PEG.
  • Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release. (n.d.). NIH.
  • Photo-crosslinking polymers by dynamic covalent disulfide bonds. (2021). PMC.
  • "Characterizing Drug Loading and Release in Liposomes" by Ashley Velasquez and Lauren Sestito. (2024). ValpoScholar - Valparaiso University.
  • Photo-regulated disulfide crosslinking: a versatile approach to construct mucus-inspired hydrogels. (2025). Semantic Scholar.
  • Redox-Responsive Polymersomes as Smart Doxorubicin Delivery Systems. (2025).
  • Facile Synthesis and Characterization of Disulfide-Cross-Linked Hyaluronic Acid Hydrogels for Protein Delivery and Cell Encapsulation. (2025).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Dithiobis(3-methylbenzoic acid)

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment & Risk Mitigation

Understanding the hazard profile of a chemical is the first step in managing its disposal. While specific toxicological data for 2,2'-Dithiobis(3-methylbenzoic acid) is not extensively published, we can infer its likely hazards by examining its structural analogs: benzoic acid, 3-methylbenzoic acid (m-toluic acid), and 2,2'-dithiodibenzoic acid. This analysis informs a cautious and proactive approach to its handling and disposal.

The primary risks associated with this class of compounds include skin and eye irritation, potential for allergic skin reactions, and possible organ damage through prolonged or repeated exposure.[1][2][3][4] Furthermore, as a sulfur-containing organic acid, it is incompatible with a range of common laboratory chemicals. Mixing it improperly can lead to hazardous reactions. Therefore, it must be treated as a hazardous waste.

For immediate reference, the key safety data is summarized below.

Hazard Classification (Inferred)Required Personal Protective Equipment (PPE)Chemical Incompatibilities
Skin Irritation / Sensitization [1][2][5]Nitrile Gloves, Lab CoatStrong Oxidizing Agents (e.g., perchlorates, nitrates)[2][6][7][8]
Serious Eye Damage [1][3][9]Chemical Safety Goggles (ANSI Z87.1 compliant)Strong Bases (e.g., sodium hydroxide)[1][6][8]
Target Organ Damage (prolonged exposure)[1][4]Use in a well-ventilated area or chemical fume hoodStrong Acids, Strong Reducing Agents, Metals[1][6]
Combustible Solid [1][6]N/A (for disposal context)Heat, sparks, and open flames[1][5]

Section 2: Personal Protective Equipment (PPE) Protocol

Before handling 2,2'-Dithiobis(3-methylbenzoic acid) for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable standard for ensuring personal safety.

  • Eye Protection: Due to the severe eye damage risk posed by related benzoic acid compounds, chemical safety goggles compliant with OSHA's 29 CFR 1910.133 standards are required.[2][10] A face shield should be considered if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile gloves to prevent skin contact. Analogs of this compound are known to cause skin irritation and may lead to allergic sensitization with repeated contact.[2] Contaminated gloves must be disposed of as chemical waste.

  • Body Protection: A standard laboratory coat must be worn to protect against accidental contamination of clothing.

  • Respiratory Protection: All handling of the solid material, especially where dust may be generated, should occur within a certified chemical fume hood to prevent inhalation.[6][10][11] If a fume hood is not available, a particulate filter respirator may be necessary, but this should be a secondary control measure.[7]

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,2'-Dithiobis(3-methylbenzoic acid) is that it must never be disposed of in standard trash or flushed down the drain.[3][5][8][9][11] Doing so risks environmental contamination and damage to plumbing infrastructure. The only acceptable method is collection for disposal by a licensed hazardous waste management provider.

Step 1: Waste Segregation & Collection

The causality behind waste segregation is the prevention of dangerous chemical reactions.[12]

  • Designate a specific waste container for solid 2,2'-Dithiobis(3-methylbenzoic acid) and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves).

  • Do not mix this waste with other chemical waste streams, particularly the incompatibles listed in Table 1.[12]

  • Collect the waste in a dedicated, clearly marked container.[2][13]

Step 2: Container Selection & Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are critical for the safety of all personnel who may handle the waste.

  • Select a Container: Use a container made of a material compatible with organic acids (e.g., a high-density polyethylene (HDPE) bucket or jar). The container must have a secure, sealable lid.[12][13]

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "2,2'-Dithiobis(3-methylbenzoic acid)"

    • The words "Hazardous Waste"

    • An accurate list of all contents, including percentages if it is a mixture.

    • The associated hazards (e.g., "Skin Irritant," "Eye Hazard").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Temporary On-Site Storage
  • Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage location is away from drains and incompatible materials.[5][7]

Step 4: Arranging for Final Disposal
  • Once the container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which typically involves an online form submission.[13][14]

  • The final disposal will be carried out by a licensed chemical waste contractor, likely via controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like sulfur oxides.[5][7]

Section 4: Emergency Procedures for Spills

In the event of a small-scale laboratory spill, immediate and correct action is crucial.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.[8]

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 2.

  • Control Dust: If the material is a fine powder, gently moisten it with a light water spray to prevent it from becoming airborne.[7][8][10]

  • Collect Material: Carefully sweep the solid material into a designated hazardous waste container.[2][6][10] Avoid creating dust. A HEPA-filtered vacuum is an excellent alternative for cleaning up powders.[8]

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated materials as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal work.[6][10]

  • Report: Report the spill to your laboratory supervisor and EHS office, per institutional policy.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,2'-Dithiobis(3-methylbenzoic acid).

G start Waste Generation (End of Experiment) waste_type Is waste 2,2'-Dithiobis(3-methylbenzoic acid) or contaminated material? start->waste_type collect Collect in a designated, compatible solid waste container. waste_type->collect Yes improper Prohibited Disposal: - Drain - Regular Trash waste_type->improper No (Follow protocol for that specific waste) label Affix a complete Hazardous Waste Tag. collect->label store Store sealed container in Satellite Accumulation Area. label->store contact_ehs Contact EHS for pickup and final disposal. store->contact_ehs

Caption: Decision workflow for the disposal of 2,2'-Dithiobis(3-methylbenzoic acid).

Conclusion

The responsible disposal of 2,2'-Dithiobis(3-methylbenzoic acid) is a critical component of safe and ethical scientific research. By understanding the compound's potential hazards, utilizing appropriate personal protective equipment, and adhering to a strict protocol of segregation, containment, and professional disposal, we uphold our commitment to protecting ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • LPS. (n.d.). Safety Data Sheet (SDS) Benzoic Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,5' -Dithiobis(2-nitrobenzoic acid), 99%. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for m-Toluic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1623 - 2,2'-DITHIODIBENZOIC ACID. Retrieved from [Link]

  • Regulations.gov. (2010, December). Benzoic Acid Summary Document: Registration Review. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ALS Limited. (2016, March 28). Webinar Wednesday: Collection and Analysis of Reduced Sulfur Compounds in Air. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Chemical Waste Storage and Disposal | Lab Safety Officers. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Republic Poly Polymall. (2017, May 29). Chemical Waste Management. Retrieved from [Link]

  • Khalifa University. (n.d.). Advanced Materials & Manufacturing Archives. Retrieved from [Link]

  • ACS Publications. (2026, February 2). Ionic Liquid Functionalized Layered Double Hydroxides Achieve Near-Zero Wear on Steel–Steel Contacts | Langmuir. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dithiobis(3-methylbenzoic acid)
Reactant of Route 2
Reactant of Route 2
2,2'-Dithiobis(3-methylbenzoic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.